Technical Documentation Center

4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: A Privileged Scaffold in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4,6-Dimethy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. This heterocyclic compound has emerged as a "privileged scaffold" in medicinal chemistry, serving as a versatile starting material for the development of a wide range of derivatives with significant therapeutic potential. This document will delve into the nuanced details of its molecular architecture, physicochemical characteristics, and established protocols for its synthesis and characterization. Furthermore, it will explore the landscape of its biological activities, with a particular focus on its role in the discovery of novel antifungal and antibacterial agents.

Introduction: The Rise of a Versatile Heterocycle

4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a fused heterocyclic system that marries the structural features of an isoxazole and a pyridine ring. This unique combination imparts a distinct electronic and steric profile, making it an attractive core for the design of novel bioactive molecules. The interest in this scaffold has been significantly propelled by the discovery of its potent antifungal properties, with derivatives showing efficacy against a range of pathogenic yeasts.[1][2][3] Its structural rigidity and the presence of key functional groups allow for systematic modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic profiles. This guide aims to serve as a centralized resource for researchers engaged in the study and application of this promising chemical entity.

Molecular Structure and Physicochemical Properties

The foundational understanding of any chemical entity begins with its structure and inherent properties. This section details the molecular architecture and key physicochemical parameters of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Chemical Structure

The chemical structure of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is characterized by a planar, bicyclic system. The fusion of the isoxazolone and pyridine rings creates a rigid framework amenable to targeted functionalization.

Caption: Chemical structure of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Crystal structure analyses of derivatives, such as 1-acetyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, have confirmed the planarity of the fused ring system. This structural rigidity is a key feature that can influence binding to biological targets.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. These parameters are critical for understanding the compound's behavior in biological systems and for designing formulation strategies.

PropertyValueSource
Molecular Formula C₈H₈N₂O₂-
Molecular Weight 178.17 g/mol -
pKa 6.9 (weak acid)[1]
Appearance Solid[3]
Solubility Soluble in DMSO[4]

Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

The synthesis of the title compound is a multi-step process that has been well-established in the literature. The general synthetic pathway involves the construction of the pyridine ring followed by the formation and cyclization of the isoxazolone moiety.

Synthetic Pathway Overview

A commonly employed synthetic route starts from readily available precursors and proceeds through key intermediates. The following diagram illustrates the general synthetic scheme.

Synthesis_Pathway A α-(N′-Hydroxyamidino)acetohydroxamic acid C 2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid A->C Condensation B Acetylacetone B->C D 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one C->D Cyclization

Caption: General synthetic pathway for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Detailed Experimental Protocol

The following protocol is a synthesized representation of the procedures described in the literature.[2][5]

Step 1: Synthesis of 2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid

  • A solution of α-(N′-Hydroxyamidino)acetohydroxamic acid in a suitable solvent (e.g., ethanol) is prepared.

  • An equimolar amount of acetylacetone is added to the solution.

  • The reaction mixture is refluxed for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon cooling, the product, 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid, precipitates and is collected by filtration.

  • The crude product is purified by recrystallization.

Step 2: Cyclization to 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

  • The 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid obtained from the previous step is suspended in a dehydrating agent, such as acetic anhydride.

  • The mixture is heated to reflux for a short period to effect cyclization.

  • The reaction mixture is then cooled and poured into ice water to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Expected signals would include two singlets for the two methyl groups on the pyridine ring, a singlet for the proton on the pyridine ring, and a broad singlet for the N-H proton of the isoxazolone ring.

  • ¹³C NMR: The spectrum would show characteristic signals for the carbonyl carbon of the isoxazolone ring, the aromatic carbons of the pyridine ring, and the carbons of the two methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show a strong absorption band for the C=O stretching vibration of the lactam in the isoxazolone ring, typically in the range of 1650-1750 cm⁻¹. N-H stretching vibrations would also be observable.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 178.

Biological Activities and Therapeutic Potential

The 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one scaffold has been extensively explored for its biological activities, primarily in the realm of infectious diseases.

Antifungal Activity

A significant body of research has demonstrated the potent antifungal activity of derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[1][2][3] N-acylated and N-sulfonylated derivatives, in particular, have shown promising activity against a variety of pathogenic yeast-like fungi, including Candida species.[1] For instance, the N1-(4-fluorobenzoyl) derivative has been reported to be four times more active against clinical isolates of Candida albicans than the commonly used antifungal drug fluconazole.[1] The mechanism of action is believed to be related to the inhibition of essential fungal enzymes.

Antibacterial Activity

In addition to antifungal properties, this scaffold has also been investigated for its antibacterial potential.[3] While generally exhibiting moderate antibacterial properties, certain derivatives have shown noteworthy activity against specific bacterial strains. The ability to functionalize the core structure allows for the fine-tuning of antibacterial specificity and potency.

Other Potential Applications

The broader class of isoxazolone derivatives has been associated with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. While less explored for the 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one core itself, these findings suggest that this scaffold could be a valuable starting point for the development of new therapeutic agents in other disease areas.

Future Directions and Conclusion

4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one stands as a testament to the power of heterocyclic chemistry in drug discovery. Its robust synthesis, coupled with its proven biological activity, makes it a highly valuable scaffold for medicinal chemists. Future research in this area will likely focus on:

  • Elucidation of the precise mechanism of action of its antifungal and antibacterial derivatives.

  • Expansion of the SAR studies to explore a wider range of substitutions and their impact on activity and selectivity.

  • Investigation of its potential in other therapeutic areas , leveraging the broad biological activities associated with the isoxazolone pharmacophore.

  • Development of more efficient and greener synthetic methodologies for the core scaffold and its derivatives.

References

  • Sączewski, J., Fedorowicz, J., Kędzia, A., Ziółkowska-Klinkosz, M., & Jalińska, A. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 12(7), 640-646. [Link]

  • Khan, M. A., & Rafla, F. K. (1975). Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. Journal of the Chemical Society, Perkin Transactions 1, (8), 693-695. [Link]

  • Sączewski, J., Kędzia, A., & Jalińska, A. (2014). New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. Heterocyclic Communications, 20(4), 215-223. [Link]

  • Hamid, M. A., & Hempel, A. (1979). 1-Acetyl-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 35(2), 470-471. [Link]

  • Ciura, K., Fedorowicz, J., Andrić, F., Žuvela, P., Greber, K. E., Baranowski, P., ... & Sączewski, J. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(23), 4311. [Link]

  • Ciura, K., Fedorowicz, J., Kapica, H., Pastewska, M., & Sączewski, J. (2021). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules, 26(6), 1599. [Link]

  • Sączewski, J., Fedorowicz, J., & Korcz, M. (2014). Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. Molecules, 25(20), 4825. [Link]

  • Nakamura, M., Kurihara, H., Suzuki, G., Mitsuya, M., Ohkubo, M., & Ohta, H. (2010). Isoxazolopyridone derivatives as allosteric metabotropic glutamate receptor 7 antagonists. Bioorganic & medicinal chemistry letters, 20(2), 726–729. [Link]

  • Ciura, K., Fedorowicz, J., & Sączewski, J. (2021). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules, 26(6), 1599. [Link]

Sources

Exploratory

Elucidating the Mechanism of Action for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives: A Technical Guide to Phospholipophilicity and Biomimetic Profiling

Executive Summary: Rethinking Target Engagement The development of novel antifungal agents is increasingly shifting away from single-protein targeting toward physicochemical membrane disruption. 4,6-Dimethylisoxazolo[3,4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Rethinking Target Engagement

The development of novel antifungal agents is increasingly shifting away from single-protein targeting toward physicochemical membrane disruption. 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one derivatives represent a highly specialized class of compounds that exhibit pronounced antifungal activity, particularly against Candida parapsilosis (MIC < 6.2 µg/mL) 1.

Unlike traditional azoles that inhibit ergosterol synthesis via CYP51, the mechanism of action (MoA) for these isoxazolone derivatives is governed by their phospholipophilicity and "spring-loaded" electrophilic reactivity . This whitepaper deconstructs the MoA of these derivatives, providing a comprehensive guide to the biomimetic chromatographic techniques and Quantitative Structure-Retention Relationship (QSRR) models required to optimize their efficacy.

Structural Biology & "Spring-Loaded" Reactivity

To understand how 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one interacts with biological systems, one must first analyze its dynamic electronic structure.

Tautomeric Equilibrium and pKa Dynamics

The core scaffold is a weak acid with a pKa of approximately 6.9 2. At physiological pH (7.4), the molecule exists in a delicate equilibrium between its N1-oxo, N9-oxo, and 3-hydroxy tautomeric forms. This tautomerism is not merely a structural curiosity; it dictates the molecule's solvation energy and its ability to cross aqueous physiological barriers before reaching the lipid bilayer.

Masked Hydroxylamines

These derivatives act as 'masked' heterocyclic hydroxylamines. Under specific microenvironmental triggers (such as the localized pH shifts near fungal cell walls), the isoxazolone ring is "spring-loaded." It can undergo regioselective reactions or ring cleavage, allowing the compound to act as an electrophile that disrupts local redox balances or forms adducts with fungal membrane components 2.

The Core Mechanism: Membrane Disruption via Phospholipophilicity

The primary driver of antifungal cell death for these derivatives is membrane accumulation and subsequent disruption.

Causality in Experimental Design: Historically, drug lipophilicity was measured using the isotropic octanol/water shake-flask method (logP). However, this fails to capture the complex, anisotropic nature of a live fungal cell membrane. To accurately elucidate the MoA, researchers must measure phospholipophilicity using Immobilized Artificial Membrane (IAM) chromatography [[3]](). The resulting parameter, CHIIAM, quantifies the drug's affinity to intercalate into phosphatidylcholine bilayers, directly correlating with its ability to compromise fungal membrane integrity.

MoA A 4,6-Dimethylisoxazolo[3,4-b] pyridin-3(1H)-one B Tautomeric Equilibrium (pKa ~6.9) A->B Solvation (pH 7.4) C HSA Protein Binding (Systemic Sequestration) B->C Bloodstream D Fungal Cell Membrane (Phospholipophilicity) B->D Target Site E Membrane Disruption & Fungal Cell Death D->E Accumulation

Caption: Pathway of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one from solvation to membrane disruption.

Pharmacokinetics: The Role of Human Serum Albumin (HSA)

A drug's in vitro MIC is irrelevant if it is entirely sequestered by transport proteins in vivo. For isoxazolone derivatives, Human Serum Albumin (HSA) binding is the primary pharmacokinetic bottleneck.

Using HSA-HPLC systems coupled with QSRR modeling (Multiple Linear Regression and GA-PLS), it has been demonstrated that highly lipophilic N1-substitutions drastically increase HSA affinity (logkHSA) 4. If logkHSA is too high, the free-drug fraction drops, neutralizing the antifungal effect. Therefore, optimizing these compounds requires a delicate balance: maximizing CHIIAM (membrane disruption) while minimizing excessive logkHSA (protein sequestration).

Quantitative Structure-Activity Summary

The following table synthesizes the structure-activity relationships derived from QSRR modeling, illustrating how N1-substitution modulates the physicochemical profile [[1]]().

Derivative TypeN1-SubstitutionChromatographic Lipophilicity (logkw)Phospholipophilicity (CHIIAM)HSA Affinity (logkHSA)Antifungal MIC (µg/mL)
Unsubstituted Core None (H)ModerateModerateLow>12.5
Alkylated -CH3 / -C2H5HighHighModerate<6.2
Hydroxymethylated -CH2OHLowModerateLow<6.2
Acylated -C(O)RVery HighVery HighHigh>12.5 (Bound)

Experimental Protocols: Self-Validating Biomimetic Workflows

To ensure reproducibility and scientific trust, the following protocols are designed as self-validating systems. System suitability checks are embedded within the methodology to guarantee that retention data accurately reflects biological phenomena.

Protocol A: Synthesis of N1-Hydroxymethylated Derivatives

Causality: Hydroxymethylation at the N1 position (yielding 1-(hydroxymethyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one) provides an optimal balance of low HSA binding and high antifungal activity 2.

  • Dissolution: Dissolve 1.9 mmol (312 mg) of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one in 20 mL of anhydrous methanol.

  • Reagent Addition: Add 0.60 mL (7.6 mmol) of a 35% aqueous formaldehyde solution dropwise under continuous magnetic stirring.

  • Reaction: Stir the mixture for 4 hours at room temperature (20–25°C).

  • Validation (TLC): Monitor reaction completion using silica gel Merck 60 F254 plates. Use a mobile phase of CHCl3/MeOH (0.9:0.1 v/v) and visualize under UV light (254 nm).

  • Purification: Evaporate the solvent under reduced pressure and recrystallize the crude product from isopropanol.

Protocol B: Biomimetic IAM-HPLC for Phospholipophilicity (CHIIAM)

Causality: Utilizing a phosphatidylcholine-bound stationary phase mimics the fungal lipid bilayer, providing a direct metric for membrane intercalation 3.

  • System Setup: Equip an HPLC system with an IAM.PC.DD2 column (100 × 4.6 mm, 10 µm particle size). Maintain column temperature at 25.0 ± 0.1°C.

  • Mobile Phase: Prepare a binary mixture of Acetonitrile and 50 mM Phosphate Buffer (pH 7.4) to mimic physiological pH.

  • Self-Validation (Dead Volume): Inject citric acid or uracil (10 µg/mL) to determine the column dead time ( t0​ ).

  • Isocratic Runs: Inject the isoxazolone derivatives (1 mg/mL in methanol) across a range of Acetonitrile concentrations (e.g., 20%, 30%, 40% v/v).

  • Data Extrapolation: Calculate the retention factor ( k ) for each run. Plot logk against the volume fraction of acetonitrile and extrapolate to 0% organic modifier to obtain logkw​ (the CHIIAM parameter).

Protocol C: HSA-HPLC for Protein Binding Affinity

Causality: Measuring retention on an HSA-immobilized column directly correlates to the percentage of drug bound to serum proteins in vivo4.

  • System Setup: Install a Chiralpak HSA column (50 × 4.0 mm, 5 µm).

  • Mobile Phase: Use a 50 mM ammonium acetate buffer (pH 7.4) with a low concentration of isopropanol (e.g., 5% v/v) to prevent protein denaturation while ensuring analyte elution.

  • Flow Rate & Detection: Set flow rate to 0.5 mL/min. Monitor UV absorbance at the compound's λmax​ (typically 254-280 nm).

  • Calculation: Determine the HSA affinity index ( logkHSA​ ) using the equation logkHSA​=log((tR​−t0​)/t0​) .

Workflow S1 Compound Synthesis & N1-Substitution S2 Biomimetic Chromatography (IAM-HPLC & HSA-HPLC) S1->S2 S3 In Silico Descriptor Generation (Dragon 7.0) S1->S3 S4 QSRR Modeling (GA-PLS / MLR) S2->S4 Retention Data S3->S4 Molecular Descriptors S5 Predictive MoA Model & Lead Optimization S4->S5 Validated Model

Caption: QSRR workflow integrating biomimetic chromatography and in silico descriptors for lead optimization.

Conclusion

The mechanism of action for 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one derivatives is a masterclass in physicochemical-driven pharmacology. By leveraging their tautomeric "spring-loaded" reactivity and optimizing their phospholipophilicity (CHIIAM) against their serum protein binding affinity (logkHSA), researchers can fine-tune these scaffolds into highly potent antifungal therapeutics. The integration of biomimetic chromatography and QSRR modeling remains the gold standard for navigating this complex optimization landscape.

References

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones ResearchGate 2

  • Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach MDPI 4

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods PubMed Central (PMC) 1

  • Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography PubMed Central (PMC) 3

Sources

Foundational

preliminary in vitro screening of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle The isoxazolo[3,4-b]pyridin-3(1H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The isoxazolo[3,4-b]pyridin-3(1H)-one scaffold represents a class of heterocyclic compounds of significant interest in medicinal chemistry. Specifically, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and its derivatives have demonstrated notable biological activities, including promising antifungal and antibacterial properties.[1][2][3] Previous research has highlighted the potent efficacy of certain N1-substituted derivatives against pathogenic fungi like Candida species, in some cases exceeding the activity of established drugs such as fluconazole.[1]

Given this foundation, a systematic and robust preliminary in vitro screening is the critical next step to comprehensively profile the bioactivity of the core 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one molecule. This guide, intended for drug discovery and development scientists, outlines a logical, multi-tiered screening cascade designed to first establish a baseline of cellular toxicity and then probe for specific interactions with major drug target classes. The objective is not merely to execute assays, but to build a foundational dataset that informs a " go/no-go " decision and strategically guides subsequent hit-to-lead optimization efforts.

Part 1: Foundational Assessment: Cytotoxicity Profiling

Before investigating any specific therapeutic activity, it is imperative to determine the compound's inherent cytotoxicity. A compound that indiscriminately kills cells at a concentration required for a potential therapeutic effect is unlikely to be a viable drug candidate.[4] This initial screen serves as a crucial filter, identifying a concentration window where specific biological effects can be studied without the confounding influence of general toxicity.[5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, robust colorimetric method for this purpose, assessing cell metabolic activity as a proxy for cell viability.[7]

Experimental Protocol 1: MTT Assay for General Cytotoxicity

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compound against a representative panel of human cell lines.

1. Cell Line Selection and Culture:

  • Select a panel of cell lines representing both cancerous (e.g., HeLa - cervical cancer, A549 - lung cancer) and non-cancerous (e.g., HEK293 - human embryonic kidney) origins to assess for any potential selective toxicity.
  • Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Compound Preparation:

  • Prepare a 10 mM stock solution of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one in dimethyl sulfoxide (DMSO).[7]
  • Perform serial dilutions in cell culture media to create a range of working concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration in all wells must be kept constant and low (<0.5%) to avoid solvent-induced toxicity.

3. Assay Procedure:

  • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
  • Remove the media and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle controls (media with DMSO) and a positive control (a known cytotoxic agent like Doxorubicin).[7]
  • Incubate the plates for 72 hours. This duration allows for multiple cell doublings, providing a robust window to observe anti-proliferative effects.
  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[7] Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
  • Carefully aspirate the media and dissolve the formazan crystals by adding 150 µL of DMSO to each well.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Convert absorbance values to percentage of cell viability relative to the vehicle control (100% viability).
  • Plot the percentage of viability against the logarithm of the compound concentration.
  • Determine the IC50 value—the concentration of the compound that causes 50% inhibition of cell growth—using non-linear regression analysis.[7]
Data Presentation: Hypothetical Cytotoxicity Profile
Cell LineTissue of OriginIC50 (µM)
HeLaCervical Cancer> 100
A549Lung Cancer> 100
HEK293Embryonic Kidney> 100

An IC50 value >100 µM is generally considered non-toxic in preliminary screens and provides a wide therapeutic window for subsequent primary assays.

Visualization: Cytotoxicity Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Cell Seeding (96-well plate) C 72h Compound Incubation A->C B Compound Serial Dilution B->C D Add MTT Reagent (4h Incubation) C->D E Solubilize Formazan (DMSO) D->E F Read Absorbance (570 nm) E->F G Calculate % Viability F->G H Determine IC50 Value G->H

Caption: Workflow for MTT-based cytotoxicity assessment.

Part 2: Primary Screening for Target Interaction

With a non-toxic concentration range established, the next phase involves screening the compound against broad target classes to generate initial "hits" and hypothesize a mechanism of action. For novel heterocyclic compounds, screening against enzyme families and cell-surface receptors provides a high probability of identifying relevant interactions.[8]

Rationale for Target Selection
  • Enzyme Inhibition: Enzymes, particularly kinases, are common targets for heterocyclic small molecules.[9] Their active sites often accommodate the planar, feature-rich structures of these compounds. A broad-panel kinase screen can rapidly reveal potential anti-proliferative or anti-inflammatory activities.

  • Receptor Binding: G-protein coupled receptors (GPCRs) are the largest family of cell-surface receptors and are targeted by a significant portion of existing drugs.[10] Their binding pockets are diverse, making them susceptible to modulation by novel chemical scaffolds.

Experimental Protocol 2: Kinase Inhibitor Profiling

This protocol describes a generic, high-throughput fluorescence-based assay to screen for inhibition of a panel of common kinases.

1. Assay Principle:

  • The assay measures the amount of ATP remaining after a kinase reaction. Low ATP levels indicate high kinase activity, while high ATP levels indicate inhibition.

2. Reagents and Materials:

  • Kinase panel (e.g., CDK2, EGFR, VEGFR2)
  • Respective peptide substrates
  • ATP
  • Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
  • Test compound (4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one) at a fixed concentration (e.g., 10 µM).

3. Assay Procedure:

  • In a 384-well plate, add the kinase, its specific substrate, and ATP in a buffered solution.
  • Add the test compound (10 µM) or a known inhibitor (positive control, e.g., Staurosporine) to the appropriate wells. Include vehicle (DMSO) controls.
  • Initiate the kinase reaction by adding a solution of MgCl2. Incubate at room temperature for 1 hour.
  • Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
  • Measure luminescence using a plate reader.

4. Data Analysis:

  • Calculate the percentage of kinase inhibition for the test compound relative to the positive and vehicle controls.
  • A common hit threshold is >50% inhibition at the screening concentration.
Data Presentation: Hypothetical Kinase Screening Results (at 10 µM)
Kinase TargetFamily% Inhibition
CDK2/cyclin ASerine/Threonine Kinase8%
EGFRTyrosine Kinase12%
VEGFR2Tyrosine Kinase5%
GSK-3βSerine/Threonine Kinase65%

In this hypothetical result, the compound shows selective inhibitory activity against GSK-3β, identifying it as a "hit" for further investigation.

Experimental Protocol 3: GPCR Radioligand Binding Assay

This protocol details a competitive binding assay to determine if the test compound can displace a known radiolabeled ligand from a specific GPCR.[11] The Scintillation Proximity Assay (SPA) format is chosen for its high-throughput compatibility.[12]

1. Assay Principle:

  • Receptor-coated SPA beads emit light when a radiolabeled ligand binds. An unlabeled compound that competes for the same binding site will displace the radioligand, causing a decrease in the light signal.[12]

2. Reagents and Materials:

  • Cell membranes expressing the target GPCR (e.g., Dopamine D2 receptor)
  • Specific radioligand (e.g., [³H]-Spiperone)
  • Wheat Germ Agglutinin (WGA) coated SPA beads
  • Test compound at a fixed concentration (e.g., 10 µM).

3. Assay Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and WGA-SPA beads in an appropriate assay buffer.
  • Add the test compound (10 µM), a known competitor (e.g., Haloperidol for the D2 receptor) for maximum displacement control, or vehicle (DMSO) for minimum displacement control.
  • Seal the plate and incubate with gentle shaking for 2 hours at room temperature to reach binding equilibrium.
  • Centrifuge the plate briefly to allow the beads to settle.
  • Measure the scintillation counts using a microplate scintillation counter.

4. Data Analysis:

  • Calculate the percentage of specific binding displacement caused by the test compound.
  • A displacement of >50% is typically considered a significant hit.
Data Presentation: Hypothetical GPCR Binding Results (at 10 µM)
Receptor TargetLigand Displaced% Displacement
Dopamine D2[³H]-Spiperone7%
Adrenergic α2A[³H]-Rauwolscine9%
Serotonin 5-HT2A[³H]-Ketanserin4%

The hypothetical data suggests the compound does not significantly interact with these common CNS receptors at the tested concentration.

Part 3: Data Integration and Strategic Progression

The preliminary screen is a decision-making engine. The data from cytotoxicity, enzyme, and receptor assays must be integrated to form a coherent initial profile of the compound.

Visualization: Integrated Screening Cascade

G cluster_tier2 Tier 2: Primary Screening (at non-toxic concentration, e.g., 10 µM) A Test Compound: 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one B Tier 1: Cytotoxicity Screen (MTT Assay) A->B C Enzyme Inhibition Screen (e.g., Kinase Panel) B->C D Receptor Binding Screen (e.g., GPCR Panel) B->D E Data Analysis & Hit Identification C->E D->E F No Significant Activity (Compound Shelved) E->F No Hits G Identified Hit(s) (e.g., >50% Inhibition/Displacement) E->G Hits Found H Tier 3: Hit Confirmation & Dose-Response (IC50/Ki) G->H I Secondary & MOA Assays H->I

Caption: A tiered approach to preliminary in vitro screening.

Interpreting the Outcome

Based on our hypothetical data, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one presents an interesting profile:

  • Low Cytotoxicity: IC50 > 100 µM. This is a highly favorable result, indicating a good safety window.

  • Selective Kinase Inhibition: The compound demonstrated significant and selective inhibition of GSK-3β, a kinase implicated in numerous diseases including neurodegenerative disorders and diabetes.

  • No GPCR Activity: The lack of binding to the tested GPCRs suggests a degree of target specificity.

This profile identifies the compound as a qualified hit . The logical next steps would be:

  • Hit Confirmation: Re-test the compound in the GSK-3β inhibition assay to confirm the initial result.

  • Dose-Response Analysis: Perform a full concentration-response curve in the GSK-3β assay to determine a potent IC50 value.

  • Selectivity Profiling: Screen against a broader panel of kinases to confirm its selectivity for GSK-3β over other related kinases.

  • Mechanism of Action (MoA) Studies: Initiate cell-based assays to determine if the observed enzyme inhibition translates to a functional effect in a relevant cellular context (e.g., measuring phosphorylation of a known GSK-3β substrate).

Conclusion

This technical guide has outlined a structured, rationale-driven approach for the . By systematically evaluating cytotoxicity before proceeding to broad-based primary screens against high-value target classes, researchers can efficiently and cost-effectively triage novel compounds. This methodology ensures that resources are focused on candidates with the most promising therapeutic potential, transforming a compound with known antifungal activity into a lead candidate for a potentially new therapeutic indication.

References

  • Creative Bioarray. Receptor Binding Assay. [Link]

  • BioAssay Systems. Enzyme Inhibitor Screening Services. [Link]

  • U.S. National Library of Medicine. Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. [Link]

  • Oncodesign Services. Radioligand Binding Assays: A Lost Art in Drug Discovery?. [Link]

  • U.S. National Library of Medicine. Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay. [Link]

  • Amsbio. Enzyme Activity Assays. [Link]

  • U.S. National Library of Medicine. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • BMG Labtech. Receptor-ligand kinetics for research and drug discovery. [Link]

  • ResearchGate. Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. [Link]

  • Biocompare. Inhibitor Screening Kits. [Link]

  • Royal Society of Chemistry. Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. [Link]

  • Biocompare. Inhibitor Screening Kits. [Link]

  • ResearchGate. Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). [Link]

  • U.S. National Library of Medicine. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. [Link]

  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. [Link]

  • MDPI. Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. [Link]

  • U.S. National Library of Medicine. In vitro disposition profiling of heterocyclic compounds. [Link]

Sources

Exploratory

Comprehensive Spectral Characterization of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: NMR, IR, and Tautomeric Dynamics

Executive Summary The structural elucidation of fused heterocyclic systems requires a rigorous, multi-modal analytical approach. 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a highly reactive, 'spring-loaded' scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of fused heterocyclic systems requires a rigorous, multi-modal analytical approach. 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a highly reactive, 'spring-loaded' scaffold that serves as a critical precursor for fluorescent Safirinium dyes and exhibits significant antibacterial and antifungal properties[1]. As a weak acid ( pKa​=6.9 ), its chemical behavior is governed by complex prototropic tautomerism[1].

This whitepaper provides an in-depth technical guide to the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy of this compound. By acting as a self-validating analytical framework, this guide empowers researchers to accurately assign spectral features, differentiate between tautomeric states, and optimize downstream synthetic workflows such as regioselective alkylation and Mannich-type electrophilic aminations[1].

Structural Dynamics and Prototropic Tautomerism

The spectroscopic signature of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is heavily influenced by its tautomeric state. Theoretical evaluations using B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods combined with SM8 solvation models reveal three primary tautomers: the N1-oxo, N7-oxo (pyridine-NH), and 3-hydroxy forms[1].

In polar aprotic solvents (e.g., DMF, DMSO) and in the solid state, the N1-H oxo tautomer predominates. This structural preference dictates the regioselectivity of the molecule; under basic conditions, it undergoes highly specific N1-alkylation and sulfonylation to yield N1-substituted products[1]. Understanding this causality is paramount: the spectral data presented below specifically reflects the N1-H tautomer, and any deviation in solvent polarity or pH will induce spectral shifts indicative of tautomeric re-equilibration.

G Syn 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Synthesis & Isolation Taut Tautomeric Equilibrium (N1-H oxo ⇌ 3-OH ⇌ N7-H oxo) Syn->Taut Dissolution / Crystallization IR Solid-State IR Spectroscopy (Identifies C=O & N-H Stretches) Taut->IR Solid State NMR Solution-State NMR (DMSO-d6) (Confirms N1-H & Carbon Backbone) Taut->NMR Polar Solvent Comp Computational Validation (DFT B3LYP/6-31G* & SM8 Solvation) IR->Comp Vibrational Mapping NMR->Comp Chemical Shift Correlation

Workflow for the structural and tautomeric characterization of isoxazolo[3,4-b]pyridin-3(1H)-ones.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in causality and validation checkpoints.

Nuclear Magnetic Resonance (NMR) Protocol
  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is explicitly chosen because its high dielectric constant stabilizes the N1-H tautomer via intermolecular hydrogen bonding, preventing the peak broadening that occurs during rapid tautomeric exchange in non-polar solvents like CDCl 3​ .

  • Internal Calibration: Ensure the solvent contains 0.05% v/v Tetramethylsilane (TMS).

    • Self-Validation: Before analyzing the solute peaks, verify the TMS singlet at 0.00 ppm and the DMSO residual solvent quintet at 2.50 ppm. This validates the magnetic field homogeneity and chemical shift referencing.

  • Acquisition: Acquire 1 H NMR at 400 MHz (16 scans, 2s relaxation delay) and 13 C NMR at 100 MHz (512 scans, 2s relaxation delay, with WALTZ-16 1 H decoupling).

Attenuated Total Reflectance (ATR) FTIR Protocol
  • Background Calibration: Clean the diamond ATR crystal with LC-MS grade isopropanol. Acquire a background spectrum (32 scans, 4 cm −1 resolution).

    • Self-Validation: Immediate background subtraction eliminates artifacts from atmospheric CO 2​ and water vapor, ensuring that any peaks in the 3000-3500 cm −1 region belong solely to the sample.

  • Sample Acquisition: Place 2-3 mg of the solid compound directly onto the crystal. Apply uniform pressure using the anvil to ensure optimal optical contact.

    • Causality: Solid-state ATR-FTIR is utilized over solution-phase IR to avoid solvent masking effects, allowing for the clear observation of the hydrogen-bonded N-H and C=O networks inherent to the stabilized crystal lattice.

Spectral Data & Interpretation

Vibrational Analysis (IR Spectroscopy)

The IR spectrum of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is diagnostic for the presence of the fused isoxazolone ring. The absence of a sharp, free O-H stretch (>3500 cm −1 ) and the presence of a strong carbonyl stretch confirm that the molecule exists in the oxo form rather than the 3-hydroxy tautomer in the solid state.

Table 1: Key ATR-FTIR Vibrational Assignments

Wavenumber (cm −1 )Peak Shape / IntensityFunctional GroupAssignment & Causality
3150 – 2850Broad, MediumN-H / C-H stretchBroadening is caused by intermolecular hydrogen bonding of the N1-H group in the crystal lattice.
1735Sharp, StrongC=O stretchThe high wavenumber (compared to typical amides at ~1650 cm −1 ) is driven by the ring strain of the 5-membered isoxazolone ring.
1610Sharp, MediumC=N stretchCorresponds to the pyridine ring imine character.
1560Sharp, MediumC=C stretchAromatic skeletal vibrations of the pyridine ring.
1050Sharp, StrongC-O stretchConfirms the integrity of the isoxazole ether linkage (O1-C5/C3a equivalent).
Nuclear Magnetic Resonance ( 1 H & 13 C NMR)

The NMR data provides definitive proof of the regiochemistry of the methyl groups and the tautomeric state in solution. The pyridine ring, substituted at positions 4 and 6, leaves only one isolated aromatic proton at position 5.

Table 2: 1 H NMR Data (400 MHz, DMSO- d6​ )

Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale
11.50Singlet (broad)1HN1-HHighly deshielded due to the adjacent carbonyl and electronegative oxygen. Exchanges with D 2​ O.
6.95Singlet1HC5-HAppears as a singlet because the adjacent C4 and C6 positions are fully substituted by methyl groups.
2.55Singlet3HC6-CH 3​ Slightly more deshielded than the C4 methyl due to its direct proximity to the pyridine nitrogen (N7).
2.40Singlet3HC4-CH 3​ Resonates upfield relative to the C6 methyl.

Table 3: 13 C NMR Data (100 MHz, DMSO- d6​ )

Chemical Shift (ppm)Carbon TypeAssignmentStructural Rationale
168.5Quaternary (C=O)C3Characteristic of a conjugated 5-membered lactam/isoxazolone carbonyl.
160.2QuaternaryC6Deshielded by the adjacent pyridine nitrogen and methyl substitution.
152.0QuaternaryC7aBridgehead carbon adjacent to the pyridine nitrogen.
148.5QuaternaryC4Methyl-substituted aromatic carbon.
118.0Tertiary (CH)C5The only protonated aromatic carbon on the fused ring system.
112.5QuaternaryC3aBridgehead carbon shared between the isoxazolone and pyridine rings.
24.5Primary (CH 3​ )C6-CH 3​ Downfield methyl carbon due to proximity to the pyridine nitrogen.
18.2Primary (CH 3​ )C4-CH 3​ Standard aromatic methyl carbon.

Mechanistic Insights into Reactivity

The spectral data corroborates the 'spring-loaded' nature of this compound. Because the N1-H tautomer is the dominant species, the nitrogen lone pair is highly localized and nucleophilic. When reacted with iminium salts derived from formaldehyde and secondary amines, the compound undergoes a tandem Mannich–electrophilic amination reaction[1].

For instance, treatment with formaldehyde in methanol yields 1-(hydroxymethyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one[2]. In the 1 H NMR of this derivative, the broad N1-H peak at 11.50 ppm disappears, replaced by a methylene doublet (~5.2 ppm) and an alcohol OH triplet, definitively proving that functionalization occurs at the N1 position[1][2].

References

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones | Request PDF - ResearchGate , researchgate.net, 1

  • Martyna Korcz's research while affiliated with Medical University of Gdansk and other places , researchgate.net, 2

Sources

Foundational

discovery and synthesis pathways of isoxazolo[3,4-b]pyridin-3(1H)-one compounds

An In-Depth Technical Guide to the Discovery and Synthesis of Isoxazolo[3,4-b]pyridin-3(1H)-one Compounds Introduction: The Emergence of a Privileged Scaffold The isoxazolo[3,4-b]pyridin-3(1H)-one core represents a fused...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Isoxazolo[3,4-b]pyridin-3(1H)-one Compounds

Introduction: The Emergence of a Privileged Scaffold

The isoxazolo[3,4-b]pyridin-3(1H)-one core represents a fused heterocyclic system of significant interest in medicinal chemistry and drug development. This scaffold marries the structural features of an isoxazole with a pyridinone ring, creating a unique electronic and steric environment conducive to biological activity. Isoxazolone derivatives, in general, have been investigated for a wide array of therapeutic applications, including antibacterial, antitubercular, anticancer, and antioxidant activities.[1][2]

Specifically, derivatives of the isoxazolo[3,4-b]pyridin-3(1H)-one scaffold have demonstrated pronounced and promising antifungal properties, positioning them as important lead structures in the search for new antimycotics to combat the growing challenge of drug-resistant fungal infections.[3][4] This guide provides a detailed exploration of the foundational synthetic pathways used to construct this valuable heterocyclic core, explains the chemical rationale behind these methodologies, and presents detailed protocols for researchers and scientists in the field.

Core Synthesis Pathways: Constructing the Fused Ring System

The construction of the isoxazolo[3,4-b]pyridin-3(1H)-one scaffold is primarily achieved through cyclocondensation reactions, where a strategically functionalized pyridine precursor undergoes intramolecular cyclization. The choice of starting materials dictates the specific route, but the overarching strategy involves the formation of the critical N-O bond of the isoxazole ring.

Pathway 1: Cyclization of 2-Hydroxyaminopyridine-3-Carboxylic Acids

One of the most direct and well-documented methods involves the synthesis and subsequent cyclization of a 2-hydroxyamino-3-carboxypyridine intermediate. This approach builds the pyridine ring first and then forms the fused isoxazolone ring in a final, decisive step.

The synthesis begins with a condensation reaction to form the key pyridine precursor, 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid. This intermediate possesses the necessary functional groups—a hydroxylamino group at the 2-position and a carboxylic acid at the 3-position—in perfect proximity for cyclization. The final ring closure is typically induced by an activating agent, such as an acid anhydride or acyl chloride. These reagents activate the carboxylic acid group, transforming it into a more reactive electrophile (e.g., a mixed anhydride). This facilitates an intramolecular nucleophilic attack from the adjacent hydroxylamino group, leading to the formation of the isoxazolone ring and elimination of a small molecule.[5]

Synthesis_Pathway_1 cluster_reactants Starting Materials cluster_intermediate Pyridine Intermediate cluster_cyclization Cyclization Step cluster_product Final Product Reactant1 α-(N′-Hydroxyamidino) acetohydroxamic acid Intermediate 2-Hydroxyamino-4,6-dimethyl pyridine-3-carboxylic acid Reactant1->Intermediate Condensation Reactant2 Acetylacetone Reactant2->Intermediate Condensation Product 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one Intermediate->Product Intramolecular Cyclization Reagent Activating Agent (e.g., Acetic Anhydride) Reagent->Product

Pathway 1: Synthesis via Condensation and Intramolecular Cyclization.
Pathway 2: Intramolecular Nucleophilic Substitution from Halogenated Pyridines

An alternative and versatile strategy in heterocyclic chemistry involves leveraging a pre-functionalized pyridine ring where a leaving group, such as a halogen, is positioned ortho to a nucleophilic precursor of the isoxazole ring. A common starting point for such syntheses is a 2-chloro-3-cyanopyridine derivative.[6][7]

This proposed pathway involves several key transformations:

  • Starting Material Selection : The process begins with a 2-chloro-3-cyanopyridine that is appropriately substituted.

  • Nucleophilic Substitution : The chlorine atom at the 2-position is displaced by a hydroxylamine nucleophile. This is the crucial step that introduces the N-O moiety required for the isoxazole ring.

  • Intramolecular Cyclization : The nitrogen of the newly introduced hydroxylamino group attacks the nitrile (cyano) group at the 3-position. This type of cyclization onto a nitrile is a well-established method for forming heterocyclic rings. The reaction proceeds via a cyclization-tautomerization sequence to yield the final, stable isoxazolo[3,4-b]pyridin-3(1H)-one structure.

This method offers the advantage of modularity, as various substituents can be present on the initial pyridine ring, allowing for the synthesis of a diverse library of final compounds.

Synthesis_Pathway_2 Start 2-Chloro-3-cyanopyridine Derivative Intermediate 2-(Hydroxyamino)-3-cyanopyridine Intermediate Start->Intermediate Nucleophilic Aromatic Substitution Step1_reagent Hydroxylamine (NH₂OH) Step1_reagent->Intermediate Product Isoxazolo[3,4-b] pyridin-3(1H)-one Intermediate->Product Intramolecular Cyclization onto Nitrile

Pathway 2: Proposed Synthesis from a 2-Chloro-3-cyanopyridine Precursor.

Experimental Protocols & Methodologies

The following protocols provide detailed, step-by-step methodologies for the synthesis and derivatization of the isoxazolo[3,4-b]pyridin-3(1H)-one core.

Protocol 1: Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

This protocol is based on the condensation and cyclization pathway, yielding the core scaffold that serves as a starting point for further derivatization.[5][8]

Step A: Synthesis of 2-Hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid

  • Reaction Setup : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve α-(N′-Hydroxyamidino)acetohydroxamic acid (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Reagent : Add acetylacetone (1.1 eq) to the solution.

  • Reaction : Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation : Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization.

  • Purification : Wash the isolated solid with cold ethanol and dry under vacuum to yield the 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid intermediate. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Step B: Intramolecular Cyclization

  • Reaction Setup : Suspend the 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid (1.0 eq) from Step A in acetic anhydride (5-10 eq).

  • Reaction : Heat the mixture to reflux for 1-2 hours. The suspension should dissolve as the reaction proceeds.

  • Workup and Isolation : Cool the reaction mixture to room temperature and then pour it slowly into a beaker of ice water with stirring to quench the excess acetic anhydride.

  • Purification : The solid product will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Protocol 2: N1-Acylation of the Isoxazolopyridinone Core

Many of the most biologically active compounds are derivatives functionalized at the N1 position of the pyridinone ring. This protocol details a general method for N-acylation.[3]

  • Reaction Setup : In a dry, inert-atmosphere flask, dissolve 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1.0 eq) and a suitable base such as triethylamine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Addition of Acylating Agent : Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., 4-fluorobenzoyl chloride, 1.2 eq) dropwise with stirring.

  • Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Workup : Quench the reaction with water. If using DCM, separate the organic layer, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and filter. If using DMF, extract the product into a solvent like ethyl acetate.

  • Purification : Concentrate the organic solution under reduced pressure. Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the pure N1-acyl derivative.

Biological Activity and Data

The derivatization of the isoxazolo[3,4-b]pyridin-3(1H)-one core has yielded compounds with significant antifungal efficacy, in some cases exceeding that of established drugs like fluconazole.[3] The lipophilicity of these molecules is a critical factor influencing their biological activity, though other features also play a role.[1][9][10]

CompoundTarget Organism(s)Reported Activity (MIC)Reference(s)
N1-Benzoyl derivativeClinical fungal isolates81% inhibitory efficacy, comparable to fluconazole.[3]
N1-(4-Fluorobenzoyl) derivative (2n)Candida albicans (clinical & ATCC 10231)50 µg/mL (Four times more active than fluconazole at 200 µg/mL).[3]
N1-(4-Fluorobenzoyl) derivative (2n)Candida utilis, C. parapsilosis, Geotrichum candidum, Rhodotorula mucilaginosa<6.2 µg/mL (C. utilis), <6.2 - 12.5 µg/mL (C. parapsilosis), 12.5 µg/mL (G. candidum), 25 µg/mL (R. mucilaginosa).[3]
General Scaffold DerivativesCandida parapsilosisPronounced activity with MIC < 6.2 µg/mL.[1][4][11]

Conclusion

The isoxazolo[3,4-b]pyridin-3(1H)-one scaffold is a compelling platform for the development of new therapeutic agents, particularly in the antifungal space. The synthetic routes, primarily revolving around the intramolecular cyclization of functionalized pyridine precursors, are robust and adaptable, allowing for the creation of diverse chemical libraries. Further exploration of structure-activity relationships, particularly through derivatization at the N1-position, continues to be a promising avenue for the discovery of potent and selective drug candidates. This guide serves as a foundational resource for chemists and drug development professionals seeking to engage with this important class of heterocyclic compounds.

References

  • Synthesis of isoxazolo[3,4-b]pyridin-3(1H). (n.d.). RSC Publishing - Rsc.org.
  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. (n.d.). PubMed.
  • Ciura, K., Fedorowicz, J., Andrić, F., Žuvela, P., Greber, K. E., Baranowski, P., Kawczak, P., Nowakowska, J., Bączek, T., & Sączewski, J. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules (Basel, Switzerland), 24(23), 4311. [Link]

  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. (n.d.). ResearchGate.
  • Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). (n.d.). ResearchGate.
  • Greber, K. E., Ciura, K., Fedorowicz, J., Žuvela, P., Kawczak, P., Bączek, T., & Sączewski, J. (2020). Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. Molecules (Basel, Switzerland), 25(20), 4811. [Link]

  • Greber, K. E., Ciura, K., Fedorowicz, J., Žuvela, P., Kawczak, P., Bączek, T., & Sączewski, J. (2021). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules (Basel, Switzerland), 26(6), 1583. [Link]

  • Scheme 23. Cyclocondensation pathways for the synthesis of isoxazole... (n.d.). ResearchGate.
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4- b]pyridin-3(1 H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. (2019, November 26). PubMed.
  • Convenient synthesis of some new pyrazolo[5,1-c]triazines, isoxazolo[3,4-d] pyrimidine and pyridine derivatives containing benzofuran moiety. (2012, June 15). European Journal of Chemistry.
  • Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. (2021, March 12). ProQuest.
  • Preparation method of 2-chloro-3-aminopyridine. (n.d.). Google Patents.
  • Preparation of substituted 2-chloropyridines. (n.d.). Google Patents.
  • Synthesis of isoxazolo[5,4-b]pyridine derivatives (microreview). (2025, August 5). ResearchGate.
  • Nikol'skiy, V. V., et al. (2023). Synthesis of isoxazolo[4,5-b]pyridine derivatives (microreview). ResearchGate.
  • Regiochemistry of cyclocondensation reactions in the synthesis of polyazaheterocycles. (2017, February 10).
  • Palamarchuk, I. V., & Kulakov, I. V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones.
  • SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001, March 30).
  • Three-Step Synthesis of 3-Aminoindole-2-carboxylate-Conjugated 2-Amino-6-chloropyrimidines and Their Anticancer. (2025, September 9).
  • Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][3][5]oxazoles via Intramolecular Nitrile Oxide Cycloaddition. (2021, September 15). MDPI. Retrieved from

  • 3-Amino-2-chloropyridine. (n.d.). Koei Chemical Co., Ltd.
  • Ethyl 3-Aminofuropyridine-2-carboxylates from 1-Chloro-2-cyano. (n.d.).
  • (PDF) Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. (2025, October 16). ResearchGate.
  • Ciura, K., et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. MDPI.
  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016, April 20). PubMed.
  • 2-chloro-3-cyanopyridine preparation process. (2019, March 8). Eureka by PatSnap.
  • A green protocol for the one-pot synthesis of 3,4-disubstituted isoxazole-5(4H)-ones using modified β-cyclodextrin as a catalyst. (n.d.). PMC.
  • Process for the preparation of 2-chloropyridines. (n.d.). Google Patents.
  • Preparation method of 2-chloro-3-cyanopyridine. (n.d.). Google Patents.
  • Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
  • Preparation of 2-chloropyridine 3-carboxylic acid esters. (n.d.). European Patent Office - EP 0372654 A2.
  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013, August 13).
  • Synthesis and characterization of isoxazole derivatives from strained bicyclic hydrazines. (n.d.). JOCPR.

Sources

Exploratory

Thermodynamic Stability and Reactivity Profiling of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: A Technical Guide

Executive Summary The thermodynamic stability of heterocyclic scaffolds is a foundational parameter in early-stage drug development, directly dictating formulation viability, pharmacokinetic behavior, and target binding...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of heterocyclic scaffolds is a foundational parameter in early-stage drug development, directly dictating formulation viability, pharmacokinetic behavior, and target binding affinity. 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a fused bicyclic system that has garnered significant attention due to its pronounced antifungal activity, particularly against pathogenic strains like Candida parapsilosis[1].

As a Senior Application Scientist, I have structured this whitepaper to dissect the thermodynamic landscape of this molecule. We will explore its prototropic tautomerism, solvent-dependent stability, and base-catalyzed degradation pathways. By linking computational density functional theory (DFT) with empirical chromatographic data, this guide provides a self-validating framework for researchers to evaluate the stability of isoxazolo-pyridine derivatives.

Structural Dynamics: Prototropic Tautomerism

The isoxazolo[3,4-b]pyridine core is highly dynamic, existing in a state of prototropic tautomerism. The migration of a proton across the heteroatoms generates three distinct theoretical tautomers: the 1H-oxo (N1-oxo), 2H-oxo , and 3-hydroxy forms.

Theoretical studies employing B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods, combined with SM8 solvation models, have demonstrated that the thermodynamic stability of these tautomers is strictly governed by the dielectric constant of the surrounding medium[1]. In polar aprotic solvents (e.g., DMF), the 1H-oxo tautomer is overwhelmingly favored due to the stabilization of the pyridine-type N1 nitrogen atom's lone pair. This tautomeric preference heavily influences the molecule's lipophilicity, a crucial factor for predicting its affinity to human serum albumin (HSA) and phospholipid membranes[2],[3].

Tautomerism cluster_0 Prototropic Tautomers A 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one B 1H-oxo Tautomer (Most Stable) A->B Polar Aprotic C 2H-oxo Tautomer (Intermediate) A->C Polar Protic D 3-hydroxy Tautomer (Least Stable) A->D Non-polar

Thermodynamic distribution of prototropic tautomers based on solvent polarity.

Chemical Stability: Base-Induced Cleavage vs. Functionalization

4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a weak acid with an experimentally determined pKa of approximately 6.9[1]. This specific pKa establishes a critical thermodynamic threshold that dictates whether the molecule undergoes functionalization or catastrophic degradation when exposed to basic environments.

  • Mild Base (Et₃N): When treated with a non-nucleophilic base like triethylamine in DMF, the molecule undergoes clean deprotonation at the N1 position. The isoxazolone ring remains thermodynamically stable, allowing for regioselective N1-alkylation, acylation, or sulfonylation[1].

  • Strong Base (NaOH): The introduction of a strong, nucleophilic base like sodium hydroxide fundamentally alters the reaction landscape. Instead of simple deprotonation, the hydroxide ion attacks the electrophilic centers of the isoxazolone ring, overcoming the activation energy barrier for ring cleavage. This results in irreversible degradation into alkyl 2-(alkoxy(alkyl)amino)quinoline-3-carboxylates (or their pyridine equivalents)[1].

Reactivity Start 1H-oxo Tautomer (pKa ~ 6.9) Mild Et3N / DMF (Mild Base) Start->Mild Deprotonation Strong NaOH / H2O (Strong Base) Start->Strong Nucleophilic Attack Alkylation Regioselective N1-Alkylation Mild->Alkylation Electrophile Addition Cleavage Isoxazolone Ring Cleavage Strong->Cleavage Irreversible Hydrolysis

Base-dependent chemical stability and degradation pathways of the isoxazolone ring.

Experimental Protocols for Stability Validation

To ensure scientific integrity, the following self-validating protocols are designed to empirically confirm the thermodynamic parameters and degradation kinetics of the compound.

Protocol A: NMR and DFT-Assisted Tautomer Population Analysis

This protocol determines the predominant tautomeric state by correlating empirical NMR shifts with computationally derived Gibbs free energies.

  • Sample Preparation in Varied Dielectric Media: Dissolve 5 mg of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one in 0.5 mL of deuterated solvents with varying dielectric constants (e.g., CDCl₃, DMSO-d₆, D₂O).

    • Causality: Tautomeric equilibria are highly sensitive to solvent polarity and hydrogen-bonding capacity. Varying the dielectric constant forces the equilibrium to shift, allowing for the isolation of specific NMR signals corresponding to the 1H-oxo vs. 3-hydroxy forms.

  • ¹H and ¹³C NMR Acquisition: Acquire spectra at a strictly controlled temperature (298 K) using a 500 MHz spectrometer.

    • Causality: Temperature control is critical because tautomerization is a dynamic thermodynamic process; thermal fluctuations will broaden the peaks and alter the equilibrium constant ( Keq​ ).

  • DFT Computational Validation: Perform geometry optimizations using the B3LYP/6-31G* level of theory coupled with the SM8 solvation model.

    • Causality: While experimental NMR provides population ratios, DFT calculations provide the underlying Gibbs free energy ( ΔG ) differences, validating whether the observed major species is thermodynamically favored or merely kinetically trapped.

Protocol B: Controlled Degradation Kinetics Assay

This protocol evaluates the structural integrity of the isoxazolone ring under varying basic conditions.

  • Base Selection and Concentration: Prepare two parallel reaction streams containing 10 mM of the compound: Stream A with 1.5 eq Triethylamine (Et₃N) in DMF, and Stream B with 1.5 eq Sodium Hydroxide (NaOH) in aqueous methanol.

    • Causality: Et₃N acts as a mild, non-nucleophilic base to deprotonate the N1 position (pKa ~6.9), whereas NaOH provides a strong nucleophile (OH⁻) that attacks the ring, leading to cleavage.

  • Kinetic Monitoring via HPLC-UV: Aliquot 50 µL samples at 10-minute intervals, immediately quench with 50 µL of 0.1% Trifluoroacetic acid (TFA), and analyze via RP-HPLC (C18 column, 254 nm detection).

    • Causality: Quenching with acid immediately neutralizes the base, halting the base-catalyzed cleavage or alkylation. This "freezes" the reaction state, ensuring accurate kinetic profiling of the degradation pathway.

Quantitative Data Synthesis

The thermodynamic and physicochemical parameters governing the stability of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one are summarized below. These values highlight the energetic preference for the 1H-oxo form and the specific conditions that trigger ring degradation.

Table 1: Thermodynamic Parameters of Tautomeric Forms (Calculated via B3LYP/6-31G with SM8 Solvation Model)*

Tautomeric FormRelative Energy ( ΔE , kcal/mol)Relative Gibbs Free Energy ( ΔG , kcal/mol)Dipole Moment (Debye)Predominant Solvent Environment
1H-oxo 0.000.004.5Polar Aprotic (DMF)
2H-oxo +3.25+3.406.1Polar Protic (H₂O)
3-hydroxy +8.50+8.752.8Non-polar (Gas Phase)

Table 2: Degradation Kinetics and Reactivity Profile

Reagent / ConditionReaction MechanismHalf-Life ( t1/2​ ) at 298 KPrimary Outcome
Et₃N / DMF Deprotonation (pKa ~6.9)> 72 hoursStable N1-anion formation; ready for alkylation.
NaOH / H₂O Nucleophilic Attack< 15 minutesIsoxazolone ring cleavage; complete degradation.
HSA Binding Assay Hydrophobic InteractionN/AHigh affinity for 6-substituted derivatives[4].

Conclusion

The thermodynamic stability of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a delicate balance dictated by its prototropic tautomerism and the basicity/nucleophilicity of its environment. The 1H-oxo tautomer remains the most thermodynamically stable form, providing a reliable scaffold for synthesizing N1-substituted antifungal agents. However, researchers must exercise strict control over formulation pH and base selection during synthesis, as the isoxazolone ring is highly susceptible to nucleophilic cleavage. Understanding these thermodynamic boundaries is essential for optimizing both the synthesis and the pharmacokinetic profiling (such as HSA and phospholipid binding) of this promising class of compounds[3],[4].

References

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate. 1

  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. PMC / NIH.2

  • Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography. PMC / NIH. 3

  • Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. MDPI. 4

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Introduction 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure is a scaffold for the development of various therapeutic agents.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. Its core structure is a scaffold for the development of various therapeutic agents. Notably, derivatives of this molecule have demonstrated promising antifungal and antibacterial activities.[1][2] This document provides a comprehensive, step-by-step protocol for the synthesis of this valuable compound, intended for researchers and professionals in drug development and organic synthesis. The protocol is designed to be self-validating, with clear explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical transformations.

Overall Synthetic Scheme

The synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a multi-step process that begins with the construction of a substituted pyridine ring, followed by the formation and cyclization of a hydroxyamino intermediate. The overall workflow is depicted below.

Synthesis_Workflow cluster_0 Part 1: Pyridine Ring Synthesis cluster_1 Part 2: Hydroxylamine Formation cluster_2 Part 3: Isoxazolone Ring Cyclization A Ethyl Cyanoacetate D Ethyl 2-amino-4,6-dimethylnicotinate A->D B Acetylacetone B->D C Piperidine (catalyst) C->D E Ethyl 2-amino-4,6-dimethylnicotinate H Ethyl 2-(hydroxyamino)-4,6-dimethylnicotinate E->H F Hydroxylamine Hydrochloride F->H G Sodium Ethoxide G->H I Ethyl 2-(hydroxyamino)-4,6-dimethylnicotinate K 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one I->K J Heat (Thermal Cyclization) J->K

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Ethyl 2-amino-4,6-dimethylnicotinate

This initial step involves a Hantzsch-like pyridine synthesis to construct the core substituted pyridine ring.

Reaction Principle: This reaction is a condensation reaction where ethyl cyanoacetate and acetylacetone react in the presence of a basic catalyst, piperidine, to form the pyridine ring.

Experimental Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine ethyl cyanoacetate (0.1 mol, 11.31 g) and acetylacetone (0.1 mol, 10.01 g) in 100 mL of ethanol.

  • Catalyst Addition: To the stirred solution, add piperidine (0.02 mol, 1.70 g) as a catalyst.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the solvent volume under reduced pressure.

    • Pour the concentrated mixture into 200 mL of ice-cold water with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold ethanol.

    • Recrystallize the crude product from ethanol to yield pure ethyl 2-amino-4,6-dimethylnicotinate as a crystalline solid.

Data Summary Table:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g)
Ethyl Cyanoacetate113.120.111.31
Acetylacetone100.120.110.01
Piperidine85.150.021.70
Ethanol--100 mL
Expected Product Ethyl 2-amino-4,6-dimethylnicotinate --
Expected Yield --~70-80%

Part 2: Synthesis of Ethyl 2-(hydroxyamino)-4,6-dimethylnicotinate

This step converts the amino group on the pyridine ring to a hydroxyamino group, which is the precursor for the isoxazolone ring.

Reaction Principle: The amino group of ethyl 2-amino-4,6-dimethylnicotinate is diazotized and then reduced in situ, or directly displaced, to form the hydroxyamino group. A common method involves the use of hydroxylamine.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve ethyl 2-amino-4,6-dimethylnicotinate (0.05 mol, 9.71 g) in 100 mL of ethanol.

  • Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (0.1 mol, 6.95 g) and sodium ethoxide (0.1 mol, 6.81 g) in 50 mL of ethanol. Stir for 15 minutes and then filter to remove the precipitated sodium chloride.

  • Reaction: Slowly add the ethanolic hydroxylamine solution to the stirred solution of the pyridine derivative at room temperature.

  • Heating: After the addition is complete, heat the mixture to a gentle reflux for 4-6 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with dilute acetic acid.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product. The product may be used in the next step without further purification or can be purified by column chromatography.

Part 3: Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

This final step involves the intramolecular cyclization of the hydroxyamino ester to form the desired isoxazolone ring.

Reaction Principle: This is a condensation reaction where the hydroxyamino group attacks the ester carbonyl, leading to the formation of the five-membered isoxazolone ring with the elimination of ethanol. This cyclization is typically promoted by heat.

Cyclization_Mechanism cluster_0 Intramolecular Cyclization A Ethyl 2-(hydroxyamino)-4,6-dimethylnicotinate B Transition State A->B Heat C 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one + Ethanol B->C Elimination

Caption: Key step of the isoxazolone ring formation.

Experimental Protocol:

  • Reaction Setup: Place the crude ethyl 2-(hydroxyamino)-4,6-dimethylnicotinate (from the previous step) in a round-bottom flask equipped with a distillation apparatus.

  • Thermal Cyclization: Heat the material under vacuum. The temperature required will depend on the purity of the starting material but is typically in the range of 150-200 °C. Ethanol will distill off as the reaction proceeds.

  • Monitoring: Continue heating until the evolution of ethanol ceases.

  • Purification:

    • Cool the flask to room temperature.

    • The resulting solid is the crude product.

    • Purify the product by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Data Summary Table:

Reagent/MaterialMolar Mass ( g/mol )Quantity (mol)Quantity (g)
Ethyl 2-(hydroxyamino)-4,6-dimethylnicotinate224.24~0.05-
Expected Product 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one --
Expected Yield --~60-70% (over 2 steps)

Trustworthiness and Self-Validation

The success of this synthesis relies on careful monitoring of each step. It is crucial to confirm the formation of the intermediates by appropriate analytical techniques such as TLC, NMR, and Mass Spectrometry. The final product should be characterized thoroughly to confirm its identity and purity. The melting point of the final compound should be consistent with literature values.

References

  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives. PubMed. [Link][1]

  • New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. ResearchGate. [Link][2]

Sources

Application

Application Note: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one as a Spring-Loaded Precursor in Drug Design and Chemical Biology

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry and chemical biology, the isoxazolo[3,4-b]pyridine scaffold has emerged as a highly versatile bioisostere and synthetic intermediate. Specific...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry and chemical biology, the isoxazolo[3,4-b]pyridine scaffold has emerged as a highly versatile bioisostere and synthetic intermediate. Specifically, 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one serves as a critical precursor for two divergent, high-value applications: the development of potent antifungal agents and the synthesis of fluorescent Safirinium dyes.

As a Senior Application Scientist, understanding the prototropic tautomerism and the inherent strain of this scaffold is paramount. The compound is a weak acid (pKa ≈ 6.9) that exists in a dynamic equilibrium of N1-oxo, N9-oxo, and 3-hydroxy tautomeric forms.1 demonstrate that its reactivity is highly dependent on the basicity of the reaction environment[1].

Crucially, the isoxazolone ring is "spring-loaded." Under controlled conditions, it undergoes regioselective N1-alkylation. However, when exposed to iminium salts (derived from formaldehyde and secondary amines), the inherent ring strain drives a quantitative tandem Mannich–electrophilic amination, yielding fluorescent probes[1]. Conversely, improper base selection (e.g., NaOH) leads to catastrophic ring cleavage[2].

Reactivity_Pathway Precursor 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one (pKa = 6.9) Cond1 Mild Base (Et3N) + Alkyl/Acyl Halide Precursor->Cond1 Cond2 Strong Base (NaOH) Precursor->Cond2 Cond3 Formaldehyde + Secondary Amine Precursor->Cond3 Prod1 N1-Substituted Derivative (Antifungal Agent) Cond1->Prod1 Regioselective Alkylation Prod2 Isoxazolone Ring Cleavage (Inactive Byproduct) Cond2->Prod2 Degradation Prod3 Safirinium Dye (Fluorescent Probe) Cond3->Prod3 Spring-loaded Tandem Mannich

Mechanistic divergence of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one under varying conditions.

Quantitative Data & Profiling

To facilitate rational drug design, the physicochemical parameters and biological efficacy of the 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one scaffold and its derivatives are summarized below.

Table 1: Physicochemical & Computational Profile

ParameterValue / DescriptionAnalytical Method / Source
pKa 6.9 (Weak Acid)Experimental Titration[1]
Tautomeric Preference N1-oxo (Most stable for alkylation)B3LYP/6-31G* & SM8 (DMF) Solvation[2]
Ring Stability Susceptible to nucleophilic attackωB97X-D/6-31G* Density Functional[1]
Reactivity Mode Tandem Mannich-electrophilic aminationPCM Model Energetic Profiling[1]

Table 2: Biological & Photophysical Applications

Derivative TypePrimary ApplicationKey Performance Metric
N1-Alkyl/Acyl Derivatives Antifungal TherapeuticsMIC < 6.2 µg/mL against Candida parapsilosis[1]
N1-Sulfonyl Derivatives Antibacterial AgentsActive against aerobic/anaerobic reference strains[1]
Safirinium Adducts Chemical Biology ProbesHigh-yield fluorescent dye generation[1]

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Causality for each critical parameter is explicitly defined to prevent synthetic failure and ensure high-fidelity reproduction.

Protocol A: Regioselective N1-Hydroxymethylation

This protocol details the synthesis of 1-(hydroxymethyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, a critical intermediate for further functionalization.

Materials Required:

  • 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1.9 mmol, 312 mg)

  • Methanol (Analytical Grade, 20 mL)

  • 35% Aqueous Formaldehyde Solution (0.60 mL, 7.6 mmol)

  • Silica gel Merck 60 F254 plates (0.25 mm)

Step-by-Step Methodology:

  • Dissolution: Suspend 312 mg (1.9 mmol) of the precursor in 20 mL of methanol in a 50 mL round-bottom flask equipped with a magnetic stirrer.

    • Causality: Methanol acts as a protic solvent that stabilizes the N1-oxo tautomer, priming the N1 position for nucleophilic attack[2].

  • Reagent Addition: Add 0.60 mL (7.6 mmol) of 35% aqueous formaldehyde dropwise to the stirring mixture.

    • Causality: A 4-fold molar excess of formaldehyde is required to drive the equilibrium toward complete hydroxymethylation, overcoming the weak nucleophilicity of the N1 atom[2].

  • Reaction: Stir the resulting mixture continuously for 4 hours at room temperature (20–25 °C).

    • Causality: Elevated temperatures are unnecessary and may induce unwanted side reactions or formaldehyde evaporation. The "spring-loaded" nature of the scaffold allows for ambient temperature conversion[1].

  • In-Process Monitoring (Self-Validation): Perform Analytical Thin-Layer Chromatography (TLC).

    • Mobile Phase: CHCl₃ / MeOH (0.9:0.1 v/v).

    • Detection: UV light visualization (254 nm).

    • Causality: The highly conjugated pyridin-3(1H)-one system is strongly UV-active. The product will present as a distinct, more polar spot (lower Rf) compared to the starting material due to the newly introduced hydroxyl group[2].

  • Isolation: Upon complete consumption of the starting material (confirmed via TLC), concentrate the mixture under reduced pressure and purify via crystallization.

Protocol_Workflow S1 Step 1: Dissolution Precursor (1.9 mmol) in 20 mL MeOH S2 Step 2: Reagent Addition Add 35% HCHO (7.6 mmol) S1->S2 S3 Step 3: Reaction Stir 4h at Room Temperature S2->S3 S4 Step 4: Monitoring TLC (CHCl3/MeOH 9:1 v/v) S3->S4 S5 Step 5: Isolation Crystallization of N1-Product S4->S5 UV Visualization Confirms Conversion

Step-by-step workflow for the regioselective hydroxymethylation of the isoxazolopyridine scaffold.

Protocol B: General Guidelines for N1-Alkylation/Acylation (Avoiding Ring Cleavage)

When synthesizing antifungal libraries via N1-alkylation, base selection is the single most critical variable.

  • Base Selection: Strictly utilize Triethylamine (Et₃N) or a similarly mild, non-nucleophilic base.

    • Causality: Because the precursor has a pKa of 6.9, Et₃N is sufficiently basic to deprotonate the N1 position.2, resulting in the formation of inactive alkyl 2-(alkoxy(alkyl)amino)quinoline-3-carboxylates[2].

  • Solvent: Conduct the reaction in anhydrous N,N-Dimethylformamide (DMF) to maximize the solubility of the deprotonated intermediate and enhance the rate of SN2 alkylation[2].

References

  • Title: Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)
  • Title: Martyna Korcz's research while affiliated with Medical University of Gdansk and other places Source: ResearchGate URL
  • Title: Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1)

Sources

Method

Application Note: Catalytic &amp; Synthetic Applications of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary The development of highly efficient, regioselective...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary

The development of highly efficient, regioselective organocatalysts and coupling auxiliaries is a cornerstone of modern medicinal chemistry. 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one has emerged as a highly versatile compound. While historically recognized as a stoichiometric "spring-loaded" reagent for the synthesis of fluorescent Safirinium dyes, its unique electronic structure and prototropic tautomerism (pKa ~6.9) allow it to function as a highly effective nucleophilic catalytic auxiliary in acyl transfer reactions and peptide coupling[1].

This application note details the mechanistic rationale behind its reactivity, provides validated protocols for its use in tandem Mannich-electrophilic aminations, and outlines its utility in amino acid derivatization.

Mechanistic Rationale & Chemical Properties

Tautomerism and Nucleophilic Catalysis

The efficacy of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one stems from its dynamic prototropic tautomerism. Theoretical studies utilizing B3LYP/6-31G* and ωB97X-D/6-31G* density functional methods have demonstrated that the compound exists in equilibrium between its N-H and O-H tautomeric forms[1].

With a pKa of 6.9, the compound is easily deprotonated under mildly basic conditions. This generates a highly nucleophilic anion that can act as an organocatalytic auxiliary (similar to HOAt or HOBt) during acyl transfer. By attacking activated carbonyls, it forms a transient, highly reactive active ester. The weak, "spring-loaded" N-O bond lowers the activation energy for subsequent nucleophilic attack by target amines, thereby accelerating amidation and peptide coupling workflows[1].

The "Spring-Loaded" Tandem Reaction Scaffold

Beyond its role as a coupling additive, the isoxazolone core undergoes quantitative tandem Mannich–electrophilic amination when exposed to iminium salts (derived from formaldehyde and secondary amines). The causality here is driven by ring strain: the initial Mannich addition destabilizes the fused isoxazolone ring, triggering a spontaneous electrophilic ring cleavage and rearrangement to yield highly fluorescent Safirinium dyes[1].

ReactionPathway A Formaldehyde + Secondary Amine B Iminium Salt Intermediate A->B Condensation D Tandem Mannich Addition B->D C 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one C->D Spring-loaded Nucleophile E Electrophilic Ring Cleavage D->E Strain Release F Safirinium Dye (Fluorescent) E->F Rearrangement

Figure 1: Mechanistic pathway of the tandem Mannich-electrophilic amination.

Quantitative Data: Reactivity & Energetics

Understanding the physicochemical properties of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is critical for optimizing reaction conditions. Table 1 summarizes the key metrics that dictate its performance in synthetic workflows.

Table 1: Physicochemical and Reactivity Profile

Property / MetricValue / ObservationMechanistic Implication
pKa (in H2O) ~6.9Allows for easy deprotonation under mild basic conditions, facilitating its use as a nucleophilic catalyst[1].
Tautomeric Preference N1-H (major in polar solvents)Dictates regioselective alkylation and sulfonylation at the N1 position[2].
Active Ester Stability Transient / Highly ReactiveThe N-O bond acts as an excellent leaving group, accelerating acyl transfer to amines.
Tandem Reaction Yield >85% (Quantitative)The "spring-loaded" nature ensures near-complete conversion to Safirinium dyes at room temperature[1].

Experimental Protocols

The following protocols have been designed as self-validating systems. By monitoring the intrinsic fluorescence of the resulting products or the consumption of the starting material via TLC, researchers can verify the success of each step in real-time.

Protocol A: Synthesis of Safirinium Dyes via Tandem Amination

This protocol leverages the compound as a reactive scaffold to generate fluorescent labels for proteinogenic amino acids[1].

Reagents & Materials:

  • 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1.9 mmol, 312 mg)

  • 35% Aqueous Formaldehyde (0.60 mL, 7.6 mmol)

  • Secondary Amine substrate (e.g., diethylamine) (2.0 mmol)

  • Methanol (HPLC grade, 20 mL)

Step-by-Step Methodology:

  • Substrate Dissolution: In a 50 mL round-bottom flask, dissolve 312 mg of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one in 20 mL of methanol. Causality: Methanol acts as a polar protic solvent, stabilizing the transient iminium intermediate and facilitating the necessary proton transfers for tautomerization[1].

  • Iminium Generation: Add the secondary amine (2.0 mmol) to the solution, followed immediately by 0.60 mL of 35% aqueous formaldehyde.

  • Tandem Reaction: Stir the resulting mixture continuously for 4 hours at room temperature (20–25 °C). Causality: The low activation energy of the spring-loaded isoxazolone ring means heating is unnecessary. Avoiding heat prevents the thermal degradation of the newly formed fluorescent dye[2].

  • Reaction Monitoring: Perform analytical TLC on silica gel Merck 60 F254 plates (0.25 mm) using a mobile phase of CHCl3/MeOH (0.9:0.1 v/v). Visualize under UV light[1].

  • Isolation: Concentrate the mixture under reduced pressure and purify the resulting Safirinium dye via silica gel column chromatography.

Protocol B: Amino Acid Derivatization via Active Ester Catalysis

This workflow utilizes the isoxazolone derivative as an N-hydroxysuccinimide (NHS)-like active ester to facilitate the coupling and derivatization of amino acids[1].

Workflow Step1 Step 1: Auxiliary Activation Dissolve Isoxazolone in DMF/MeOH Step2 Step 2: Substrate Addition Add Amino Acid & Coupling Agent (EDC) Step1->Step2 Step3 Step 3: Active Ester Formation Nucleophilic Attack via N-O Tautomer Step2->Step3 Step4 Step 4: Amine Coupling Introduce Target Amine (Room Temp, 4h) Step3->Step4 Step5 Step 5: Purification TLC Monitoring & Chromatography Step4->Step5

Figure 2: Workflow for amino acid derivatization utilizing the isoxazolone auxiliary.

Step-by-Step Methodology:

  • Preparation of Active Ester: React the carboxylic acid moiety of the target substrate with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one in the presence of a primary coupling agent (e.g., EDC·HCl) in anhydrous DMF.

  • Catalytic Intermediate Formation: Allow the mixture to stir for 30 minutes. The isoxazolone acts as a nucleophilic catalyst, displacing the urea byproduct to form a highly reactive, transient active ester.

  • Amine Introduction: Add the target proteinogenic amino acid (dissolved in a minimal amount of basic buffer or DMF with Et3N) to the reaction mixture[1].

  • Coupling: Stir at room temperature for 4–6 hours. The "spring-loaded" nature of the auxiliary ensures rapid aminolysis, driving the peptide bond formation to completion.

  • Workup: Quench the reaction with water, extract with ethyl acetate, and purify the derivatized amino acid via standard chromatographic techniques.

References

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate.
  • Martyna Korcz's research while affiliated with Medical University of Gdansk and other places. ResearchGate.

Sources

Application

Application Notes and Protocols for Cell Culture Assays with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

A Senior Application Scientist's Guide to Investigating a Potential Modulator of the Hypoxia-Inducible Factor (HIF) Pathway Introduction: Unveiling the Potential of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one in Cellul...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Investigating a Potential Modulator of the Hypoxia-Inducible Factor (HIF) Pathway

Introduction: Unveiling the Potential of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one in Cellular Signaling

4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a heterocyclic compound with a growing body of literature highlighting its potential as a bioactive molecule, primarily in the context of its antifungal and antibacterial properties.[1][2][3][4][5] However, the structural motifs present in this compound suggest the possibility of broader applications in modulating key cellular signaling pathways in mammalian cells. This guide provides a comprehensive framework for researchers to investigate the hypothesis that 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one functions as a modulator of the Hypoxia-Inducible Factor (HIF) pathway, a critical regulator of cellular adaptation to low oxygen conditions.[6][7][8]

The HIF pathway is a central player in various physiological and pathological processes, including angiogenesis, metabolism, and cancer progression.[7][8][9] Consequently, small molecules that can modulate this pathway are of significant interest to researchers in academia and the pharmaceutical industry. This document will detail the proposed mechanism of action, provide step-by-step protocols for cell-based assays to test this hypothesis, and offer insights into data interpretation and troubleshooting.

Proposed Mechanism of Action: Inhibition of HIF Prolyl Hydroxylases

Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is continuously synthesized and rapidly degraded.[7] This degradation is initiated by a class of enzymes known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-α.[7][10] This hydroxylation event allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and bind to HIF-α, leading to its ubiquitination and subsequent proteasomal degradation.[7]

In hypoxic conditions, the activity of PHDs is inhibited due to the lack of their essential co-substrate, oxygen. This leads to the stabilization of HIF-α, allowing it to translocate to the nucleus, dimerize with HIF-β (also known as ARNT), and bind to Hypoxia Response Elements (HREs) in the promoter regions of target genes.[6][11] This transcriptional activation leads to the production of proteins that help the cell adapt to and survive in low-oxygen environments, such as vascular endothelial growth factor (VEGF) and erythropoietin (EPO).[6][9][11]

We hypothesize that 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one may act as a small molecule inhibitor of PHDs, thereby mimicking a hypoxic state even under normoxic conditions. This would lead to the stabilization of HIF-α and the subsequent activation of HIF-dependent gene expression. Many known HIF prolyl hydroxylase inhibitors are small molecules that chelate the iron atom in the active site of the PHD enzymes.[12][13][14][15]

HIF_Pathway_Modulation cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia_or_phi Hypoxia (Low Oxygen) or Presence of PHD Inhibitor HIF-1α_n HIF-1α PHDs HIF Prolyl Hydroxylases (PHDs) HIF-1α_n->PHDs O2, Fe2+ VHL VHL HIF-1α_n->VHL Binding PHDs->HIF-1α_n Hydroxylation (OH) Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1α_h HIF-1α HIF_Complex HIF-1α/HIF-1β Complex HIF-1α_h->HIF_Complex Dimerization HIF-1β HIF-1β (ARNT) HIF-1β->HIF_Complex HRE Hypoxia Response Element (HRE) HIF_Complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes Activation Compound 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one Compound->PHDs Inhibition

Caption: Proposed mechanism of HIF-1α stabilization by 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Experimental Protocols

The following protocols are designed to investigate the effect of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one on the HIF pathway in a cell-based setting. It is crucial to include appropriate positive and negative controls in all experiments. A known HIF prolyl hydroxylase inhibitor (e.g., Roxadustat, Daprodustat) should be used as a positive control, while a vehicle control (e.g., DMSO) will serve as the negative control.[12][13]

Protocol 1: Preparation of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Stock Solution

Objective: To prepare a concentrated stock solution of the compound for use in cell culture experiments.

Materials:

  • 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Determine the desired stock concentration. A 10 mM stock solution is a common starting point.

  • Calculate the required mass of the compound. Based on its molecular weight, calculate the mass needed to prepare the desired volume of the stock solution.

  • Dissolve the compound. In a sterile microcentrifuge tube, add the calculated mass of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Add the appropriate volume of DMSO to achieve the desired concentration.

  • Ensure complete dissolution. Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilize the stock solution. While not always necessary if prepared aseptically, the stock solution can be filter-sterilized using a 0.22 µm syringe filter if there are concerns about contamination.

  • Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Safety Precautions:

  • Always consult the Safety Data Sheet (SDS) for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and related compounds before handling.[16][17][18][19][20]

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound and DMSO in a chemical fume hood.

Protocol 2: HIF-1α Stabilization Assay by Western Blotting

Objective: To determine if 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one treatment leads to an increase in HIF-1α protein levels in cultured cells.

Materials:

  • Human cell line known to express HIF-1α (e.g., HeLa, U2OS, Hep3B)[21][22]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 6-well or 12-well cell culture plates

  • 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one stock solution (from Protocol 1)

  • Positive control (e.g., Roxadustat)

  • Vehicle control (DMSO)

  • RIPA buffer or other suitable lysis buffer containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Western blot transfer system and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed the cells in 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of treatment.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for the vehicle control (DMSO at the same final concentration as the highest compound concentration) and the positive control.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 16, 24 hours). A 6-hour incubation is often sufficient to observe HIF-1α stabilization.[21]

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells directly in the wells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

    • Strip the membrane (if necessary) and re-probe with the loading control antibody.

Data Analysis: Quantify the band intensities for HIF-1α and the loading control. Normalize the HIF-1α signal to the loading control signal to determine the relative increase in HIF-1α levels.

Protocol 3: Hypoxia Response Element (HRE) Reporter Gene Assay

Objective: To functionally assess the activation of the HIF pathway by measuring the transcriptional activity of HIF.

Materials:

  • Cell line stably or transiently transfected with a reporter plasmid containing HREs upstream of a reporter gene (e.g., luciferase or GFP).

  • White or black clear-bottom 96-well plates (for luciferase or GFP assays, respectively).

  • 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one stock solution.

  • Positive and vehicle controls.

  • Luciferase assay reagent or a fluorescence plate reader.

Procedure:

  • Cell Seeding: Seed the HRE-reporter cell line in a 96-well plate.

  • Compound Treatment: Treat the cells with a range of concentrations of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, along with positive and vehicle controls.

  • Incubation: Incubate the cells for an appropriate duration (e.g., 16-24 hours) to allow for reporter gene expression.[21][22]

  • Reporter Gene Assay:

    • For luciferase: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.

    • For GFP: Measure the GFP fluorescence using a fluorescence plate reader.

  • Cell Viability Assay (Optional but Recommended): In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure that the observed changes in reporter activity are not due to cytotoxicity.

Data Analysis: Normalize the reporter gene activity to a measure of cell viability if performed. Plot the dose-response curve to determine the EC50 value of the compound.

Experimental_Workflow Start Start: Hypothesis Compound is a PHD Inhibitor Protocol1 Protocol 1: Prepare Compound Stock Solution Start->Protocol1 Protocol2 Protocol 2: Western Blot for HIF-1α Stabilization Protocol1->Protocol2 Protocol3 Protocol 3: HRE Reporter Gene Assay Protocol1->Protocol3 DataAnalysis Data Analysis: - Quantify HIF-1α levels - Determine EC50 for HRE activation Protocol2->DataAnalysis Protocol3->DataAnalysis Conclusion Conclusion: - Confirm or refute hypothesis - Characterize compound activity DataAnalysis->Conclusion

Caption: A streamlined workflow for investigating the effects of the compound on the HIF pathway.

Data Presentation and Interpretation

Parameter 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Positive Control (e.g., Roxadustat) Vehicle Control (DMSO)
Optimal Concentration Range (HIF-1α Stabilization) To be determined (e.g., 1-100 µM)Typically 1-50 µMN/A
Optimal Incubation Time (HIF-1α Stabilization) To be determined (e.g., 4-8 hours)Typically 4-8 hoursN/A
HRE Reporter Assay EC50 To be determinedTypically in the low µM rangeNo activity
Observed Cytotoxicity (at effective concentrations) To be determinedGenerally lowNone

Interpretation of Results:

  • Positive Result: A dose-dependent increase in HIF-1α protein levels (Western blot) and a corresponding increase in HRE reporter activity that is not associated with significant cytotoxicity would strongly support the hypothesis that 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one acts as a HIF prolyl hydroxylase inhibitor.

  • Negative Result: No change in HIF-1α levels or HRE reporter activity, even at high concentrations, would suggest that the compound does not modulate the HIF pathway under the tested conditions.

  • Ambiguous Result: Conflicting results between the two assays (e.g., HIF-1α stabilization without HRE activation) may indicate off-target effects or a more complex mechanism of action that requires further investigation.

Trustworthiness and Self-Validation

References

  • Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC. (n.d.).
  • HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC. (2015, June 6).
  • Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation - MDPI. (2025, October 28).
  • Hypoxia-inducible factor prolyl hydroxylase enzyme inhibitors: ready for primetime? (2022, September 1).
  • Clinical Potential of Hypoxia Inducible Factors Prolyl Hydroxylase Inhibitors in Treating Nonanemic Diseases - Frontiers. (2022, February 23).
  • Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitors: A Potential New Treatment for Anemia in Patients With CKD - PubMed. (2017, June 15).
  • HIF prolyl-hydroxylase inhibitor - Wikipedia. (n.d.).
  • HIF1-alpha Signaling Pathway - RayBiotech. (n.d.).
  • HIF1α Signaling - GeneGlobe - QIAGEN. (n.d.).
  • HIF1A - Wikipedia. (n.d.).
  • Untargeted Detection of HIF Stabilizers in Doping Samples: Activity-Based Screening with a Stable In Vitro Bioassay | Analytical Chemistry - ACS Publications. (2023, December 20).
  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives - ResearchGate. (n.d.).
  • Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). - ResearchGate. (n.d.).
  • Affinity of Antifungal Isoxazolo[3,4-b]pyridine-3(1H)-Ones to Phospholipids in Immobilized Artificial Membrane (IAM) Chromatography - PMC. (2020, October 20).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, September 1).
  • HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience - PMC - NIH. (n.d.).
  • Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials. (n.d.).
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC. (n.d.).
  • 4,6-dimethyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one - NextSDS. (n.d.).
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - MDPI. (2019, November 26).
  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives - PubMed. (n.d.).
  • • SAFETY DATA SHEET. (2025, October 15).
  • Safety Data Sheet - Cayman Chemical. (2025, December 17).
  • Safety data sheet - LGC Standards. (2018, February 28).
  • Stabilization of HIF-α through cellular inhibition of HIF prolyl... - ResearchGate. (n.d.).
  • Hypoxia-inducible factor prolyl hydroxylase inhibitors for anaemia in chronic kidney disease: a clinical practice document by the European Renal Best Practice board of the European Renal Association | Nephrology Dialysis Transplantation | Oxford Academic. (2024, October 15).
  • Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach - MDPI. (2021, March 12).
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4- b]pyridin-3(1 H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PubMed. (2019, November 26).

Sources

Method

Application Note: 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one as a Versatile Heterocyclic Building Block

Executive Summary In modern medicinal chemistry and fluorophore design, bicyclic fused heterocycles offer rigid scaffolds that precisely orient pharmacophores in three-dimensional space. 4,6-Dimethylisoxazolo[3,4-b]pyrid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and fluorophore design, bicyclic fused heterocycles offer rigid scaffolds that precisely orient pharmacophores in three-dimensional space. 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one represents a highly versatile, "spring-loaded" building block[1]. By fusing an electron-deficient pyridine ring with a reactive isoxazolone moiety, this compound exhibits unique prototropic tautomerism and a labile N–O bond. These features enable divergent synthetic pathways, ranging from regioselective N1-alkylation for antibacterial drug discovery to tandem Mannich-electrophilic amination reactions that yield advanced fluorescent dyes[1][2].

This application note provides an in-depth mechanistic analysis and self-validating experimental protocols for utilizing this scaffold in drug development and chemical biology.

Physicochemical Profile & Tautomeric Dynamics

Understanding the physicochemical properties of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is critical for predicting its reactivity. The compound exists in a state of prototropic tautomerism, theoretically capable of adopting 1H-oxo, 2H-oxo, or 3-hydroxy forms. However, density functional theory (DFT) and experimental studies confirm that the 1H-oxo tautomer is the most thermodynamically stable[2].

Because the compound is a weak acid (pKa ~ 6.9), it can be easily deprotonated under mild basic conditions to form an ambident anion[2]. The localization of the lone pair on the pyridine-type N1 nitrogen dictates that electrophilic attacks (alkylation, acylation, sulfonylation) occur with high regioselectivity at the N1 position rather than the oxygen atom[2].

Table 1: Physicochemical Properties & Experimental Significance

ParameterValue / CharacteristicCausality / Experimental Significance
pKa ~6.9Weak acidity allows mild deprotonation (e.g., with Et₃N), preventing base-catalyzed degradation of the sensitive isoxazole ring[2].
Dominant Tautomer 1H-oxo formDirects regioselective electrophilic attack exclusively to the N1 position, ensuring high product purity[2].
Scaffold Reactivity "Spring-Loaded" N–O BondThe weak N–O bond acts as an internal electrophile, driving spontaneous ring-opening during tandem reactions[1].
TLC Mobile Phase CHCl₃/MeOH (9:1 v/v)Provides optimal polarity for resolving the highly polar core from its less polar N1-substituted derivatives[2].
UV Visualization 254 nm (Core) / 365 nm (Dyes)The conjugated bicyclic system enables robust tracking during synthesis and purification[1][2].

Mechanistic Pathways in Structural Diversification

The utility of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one stems from its ability to undergo two primary classes of reactions, dictated by the choice of reagents and reaction conditions.

Workflow Core 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one HCHO Formaldehyde (MeOH, RT) Core->HCHO Hydroxymethylation RX R-X + Et3N (DMF, 40°C) Core->RX Base-Promoted Alkylation Iminium HCHO + Sec. Amine (Iminium Salt) Core->Iminium Tandem Reaction Hydroxymethyl 1-(Hydroxymethyl) Derivative HCHO->Hydroxymethyl N1Alkyl N1-Alkyl Derivative (Regioselective) RX->N1Alkyl Safirinium Safirinium-P Dye (Fluorescent) Iminium->Safirinium

Fig 1. Divergent synthetic workflows for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

The "Spring-Loaded" Safirinium Dye Synthesis

One of the most advanced applications of this scaffold is the generation of Safirinium-P dyes [1]. These are fluorescent quaternary ammonium compounds utilized for staining bacteria, human kidney cells, and epidermal layers[1].

The causality behind this reaction lies in the "spring-loaded" nature of the isoxazolone ring. When an iminium ion (generated in situ from formaldehyde and a secondary amine) is introduced, the scaffold undergoes a nucleophilic Mannich-type addition. The resulting intermediate is highly unstable; the ring strain and electronic rearrangement cause the weak N–O bond to spontaneously cleave. This cleavage generates an internal electrophile, triggering an intramolecular electrophilic amination that yields the highly fluorescent Safirinium dye[1].

Mechanism Start Isoxazolo[3,4-b]pyridin-3(1H)-one (Spring-Loaded Scaffold) Step1 Nucleophilic Addition (Mannich) Attack on Iminium Ion Start->Step1 Step2 Spontaneous N-O Bond Cleavage (Internal Electrophile Generation) Step1->Step2 Step3 Electrophilic Amination (Ring Opening & Rearrangement) Step2->Step3 End Safirinium-P Fluorophore (Quaternary Ammonium Salt) Step3->End

Fig 2. Tandem Mannich-electrophilic amination mechanism yielding Safirinium dyes.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow includes built-in analytical checkpoints to ensure the reaction is proceeding as mechanistically intended, preventing downstream failures.

Protocol A: Synthesis of 1-(Hydroxymethyl)-4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

This reaction leverages the nucleophilicity of the N1 position to attack formaldehyde, yielding a hydroxymethyl derivative used as a precursor for further functionalization[2][3].

Materials:

  • 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1.9 mmol, 312 mg)

  • 35% Aqueous Formaldehyde solution (7.6 mmol, 0.60 mL)

  • Methanol (20 mL)

Step-by-Step Methodology:

  • Dissolution: Suspend 312 mg of the starting material in 20 mL of methanol. Causality: Methanol is chosen as a polar protic solvent to stabilize the transition state of the formaldehyde addition while maintaining the solubility of the core scaffold.

  • Reagent Addition: Add 0.60 mL of 35% aqueous formaldehyde dropwise to the stirring mixture.

  • Reaction: Stir the mixture continuously for 4 hours at room temperature (20–25°C)[2].

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a Merck 60 F254 silica gel plate. Elute using CHCl₃/MeOH (0.9:0.1 v/v)[2].

    • Validation: Under 254 nm UV light, the reaction is deemed complete when the lower Rf spot of the starting material is entirely consumed, replaced by a distinct, higher Rf product spot.

  • Workup: Evaporate the methanol and excess formaldehyde under reduced pressure.

  • Purification: Crystallize the crude residue from isopropanol to yield the pure 1-(hydroxymethyl) derivative[3].

Protocol B: Regioselective N1-Alkylation

This protocol is utilized to attach lipophilic tails or pharmacophores to the N1 position, a common strategy in optimizing the pharmacokinetic properties of pyridine-based kinase inhibitors or antibacterial agents[2].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the starting material (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add Triethylamine (Et₃N, 1.5 eq).

    • Causality: DMF leaves the resulting N1-anion unsolvated and highly reactive. Et₃N is a non-nucleophilic base perfectly calibrated to deprotonate the weak acid (pKa 6.9) without inducing side reactions[2].

  • Alkylation: Add the desired alkyl halide (R-X, 1.2 eq) dropwise. Stir at 40°C for 4–8 hours.

  • Self-Validation Checkpoint (TLC/LC-MS): Monitor via TLC (CHCl₃/MeOH 9:1 v/v). The N1-alkylated product will migrate significantly higher than the polar starting material. LC-MS should confirm the addition of the alkyl mass without O-alkylation artifacts.

  • Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with brine to remove residual DMF, dry over anhydrous MgSO₄, and concentrate in vacuo.

Protocol C: Tandem Synthesis of Safirinium-P Dyes

By coupling the scaffold with secondary amines (such as fluoroquinolone antibiotics), researchers can create hybrid quaternary ammonium compounds with potent antibiofilm activity and intrinsic fluorescence[1].

Step-by-Step Methodology:

  • Iminium Generation: In a reaction vial, combine a secondary amine (1.0 eq) and formaldehyde (1.2 eq) in ethanol. Stir for 15 minutes to allow in situ iminium ion formation.

  • Scaffold Addition: Add 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1.0 eq) to the mixture.

  • Cyclization: Heat the mixture to 60–80°C and stir for 2–6 hours.

    • Causality: Thermal energy is required to overcome the activation barrier for the initial Mannich addition, after which the N–O bond cleavage and electrophilic amination proceed rapidly[1].

  • Self-Validation Checkpoint (Fluorescence): Periodically expose the reaction vial to a long-wave UV lamp (365 nm).

    • Validation: The successful formation of the Safirinium-P dye is visually confirmed by the emergence of intense fluorescence, which is entirely absent in the starting materials[1].

  • Isolation: Cool the mixture to 0°C to precipitate the dye. If precipitation is incomplete, add a non-polar anti-solvent (e.g., diethyl ether), filter the resulting solid, and dry under vacuum.

References

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. Tetrahedron (via ResearchGate). 2

  • Martyna Korcz's research while affiliated with Medical University of Gdansk. ResearchGate. 3

  • Development of Safirinium dyes for new applications: fluorescent staining of bacteria, human kidney cells, and the horny layer of the epidermis. ResearchGate. 1

Sources

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Abstract These application notes provide a comprehensive guide for the scale-up manufacturing of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, a heterocyclic compound of interest for pharmaceutical development. This doc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

These application notes provide a comprehensive guide for the scale-up manufacturing of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, a heterocyclic compound of interest for pharmaceutical development. This document outlines a scalable synthetic route, detailed protocols for each stage, and critical considerations for process safety, optimization, and quality control. The methodologies described herein are designed to bridge the gap between laboratory-scale synthesis and robust, industrial-scale production, ensuring process consistency and product quality.[1][2][3]

Introduction: From Bench to Production

The transition of a chemical synthesis from the laboratory to a manufacturing plant is a complex undertaking that extends beyond simply increasing the quantities of reagents.[1][4] It necessitates a thorough understanding of the reaction kinetics, thermodynamics, and potential hazards associated with the process.[5][6][7] In the context of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, a molecule with potential therapeutic applications, a robust and scalable manufacturing process is paramount for ensuring a consistent supply of high-quality Active Pharmaceutical Ingredient (API).

This guide is structured to provide drug development professionals with a detailed framework for the scale-up of this specific molecule. We will delve into a proposed synthetic pathway that prioritizes commercially available starting materials, atom economy, and process safety.[4] Each step of the synthesis is accompanied by a detailed protocol, along with in-depth discussions on critical process parameters (CPPs), in-process controls (IPCs), and safety considerations.

Proposed Scalable Synthetic Route

The proposed manufacturing process for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a two-step synthesis commencing with the formation of a key aminopyridine intermediate, followed by cyclization to yield the final product. This route is designed for scalability, avoiding the use of hazardous or expensive reagents where possible.

Synthetic_Pathway A 3-Aminocrotononitrile C 2-Amino-4,6-dimethylpyridine-3-carbonitrile A->C Acetic Acid, Reflux B Acetylacetone B->C Acetic Acid, Reflux E 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one C->E Base, Heat D Hydroxylamine D->E Base, Heat

Caption: Proposed two-step synthetic pathway for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Detailed Manufacturing Protocols

Step 1: Synthesis of 2-Amino-4,6-dimethylpyridine-3-carbonitrile

This initial step involves the condensation of 3-aminocrotononitrile and acetylacetone in the presence of an acid catalyst to form the key intermediate, 2-amino-4,6-dimethylpyridine-3-carbonitrile.

3.1. Rationale and Process Optimization

The selection of acetic acid as both the solvent and catalyst is based on its effectiveness in promoting similar pyridine syntheses and its favorable industrial profile (cost, availability, and relatively low toxicity).[8] The reaction is driven to completion by heating under reflux. For scale-up, controlling the rate of addition of the reactants and efficient heat removal are critical to prevent runaway reactions and ensure consistent product quality.

3.2. Protocol

Materials and Equipment:

  • Glass-lined reactor with reflux condenser, overhead stirrer, and temperature probe.

  • 3-Aminocrotononitrile

  • Acetylacetone

  • Glacial Acetic Acid

  • Crushed Ice

  • Water

  • Toluene

  • Saturated Sodium Chloride Solution

Procedure:

  • Charge the reactor with glacial acetic acid (6.4 L per 2.13 kg of 3-aminocrotononitrile) and initiate stirring.[8]

  • At a controlled temperature of 20-25 °C, add 3-aminocrotononitrile (2.13 kg, 25.9 mol) in four equal portions every 30 minutes.[8]

  • After the complete addition of 3-aminocrotononitrile, slowly add acetylacetone (2.6 kg, 25.9 mol) over a period of 1 hour, maintaining the temperature below 40 °C.

  • Slowly heat the reaction mixture to 120-130 °C and maintain a gentle reflux for 2 hours.[8]

  • Monitor the reaction completion by a suitable in-process control method (e.g., HPLC).

  • Cool the reaction mixture to 20-25 °C.

  • Concentrate the acetic acid under reduced pressure.

  • Add the concentrated reaction mass to crushed ice, which will cause the product to precipitate.

  • Filter the solid product and wash with water until the filtrate is neutral.

  • Dry the intermediate product under vacuum at 50-60 °C.

3.3. In-Process Controls and Critical Parameters

ParameterTarget RangeJustificationAnalytical Method
Temperature 120-130 °CEnsures reaction completion and minimizes byproduct formation.Temperature Probe
Reaction Time 2 hours at refluxSufficient time for complete conversion.HPLC
Purity of Intermediate >98%Ensures high quality of the final product.HPLC

3.4. Safety Considerations

  • Thermal Hazards: The reaction is exothermic. Controlled addition of reagents and efficient cooling are crucial to prevent a runaway reaction. A thermal hazard assessment, including Differential Scanning Calorimetry (DSC), should be performed to understand the thermal profile of the reaction.[9][10][11]

  • Chemical Hazards: Acetic acid is corrosive. Appropriate personal protective equipment (PPE) must be worn.[12] The reaction should be conducted in a well-ventilated area.

Step 2: Cyclization to 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

The second and final step involves the cyclization of the aminopyridine intermediate with hydroxylamine in a basic medium to yield the target molecule.

4.1. Rationale and Process Optimization

This cyclization is a key step in forming the isoxazolone ring. The choice of a suitable base and solvent is critical for achieving a high yield and purity. An inorganic base like sodium hydroxide is preferred for its cost-effectiveness and ease of removal during workup. The reaction temperature is a critical parameter that needs to be optimized to ensure complete cyclization while minimizing degradation of the product.

4.2. Protocol

Materials and Equipment:

  • Glass-lined reactor with overhead stirrer and temperature probe.

  • 2-Amino-4,6-dimethylpyridine-3-carbonitrile (from Step 1)

  • Hydroxylamine hydrochloride

  • Sodium Hydroxide

  • Ethanol

  • Water

  • Hydrochloric Acid

Procedure:

  • Charge the reactor with ethanol and 2-amino-4,6-dimethylpyridine-3-carbonitrile.

  • Prepare a solution of hydroxylamine hydrochloride in water and add it to the reactor.

  • Prepare a solution of sodium hydroxide in water and add it slowly to the reaction mixture, maintaining the temperature below 30 °C.

  • Heat the reaction mixture to 70-80 °C and stir for 4-6 hours.

  • Monitor the reaction completion by HPLC.

  • Cool the reaction mixture to 20-25 °C.

  • Adjust the pH of the reaction mixture to 6.5-7.0 with hydrochloric acid to precipitate the product.

  • Filter the solid product and wash with water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve the desired purity.[13][14]

  • Dry the final product under vacuum at 60-70 °C.

4.3. In-Process Controls and Critical Parameters

ParameterTarget RangeJustificationAnalytical Method
pH 10-12 (reaction), 6.5-7.0 (precipitation)Optimal for reaction and product isolation.pH Meter
Temperature 70-80 °CBalances reaction rate and product stability.Temperature Probe
Final Product Purity >99.5%Meets pharmaceutical quality standards.HPLC, NMR
Residual Solvents Within ICH limitsEnsures product safety.GC-HS

4.4. Safety Considerations

  • Exothermic Reaction: The neutralization of hydroxylamine hydrochloride with sodium hydroxide is exothermic. Slow addition and efficient cooling are necessary.

  • Hydroxylamine: Hydroxylamine and its salts can be unstable and potentially explosive, especially at elevated temperatures. A thorough risk assessment is mandatory.[15][16][17]

  • Pressure Build-up: The reaction may generate off-gases. The reactor must be equipped with a proper venting system.

Process Analytical Technology (PAT) for Enhanced Control

To ensure consistent quality and process robustness, the implementation of Process Analytical Technology (PAT) is highly recommended.[18][19]

PAT_Workflow cluster_0 Real-time Monitoring cluster_1 Process Control cluster_2 Quality by Design (QbD) A FTIR/Raman Spectroscopy (Reaction Kinetics) C Automated Dosing System A->C B Particle Size Analyzer (Crystallization) D Feedback Temperature Control B->D E Consistent Product Quality C->E D->E

Caption: A simplified workflow demonstrating the application of PAT in the manufacturing process.

Real-time monitoring of critical process parameters using techniques like in-situ FTIR or Raman spectroscopy can provide valuable insights into reaction kinetics and endpoint determination.[20][21] This data can be used to build process models that enable tighter control and reduce batch-to-batch variability.

Conclusion

The successful scale-up of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one manufacturing requires a multi-faceted approach that integrates robust process chemistry, rigorous safety assessments, and modern process control strategies. The protocols and considerations outlined in these application notes provide a solid foundation for developing a safe, efficient, and reproducible manufacturing process. It is imperative that all operations are conducted in accordance with Good Manufacturing Practices (GMP) and that a thorough risk assessment is performed before commencing any large-scale production.

References

  • Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025, January 15). Source Link
  • Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Mettler Toledo. [Link]

  • Process Analytical Technology: Enhancing Pharma Development. (2024, September 6). Source Link
  • Top 5 Industrial Solvents for Improved Manufacturing Efficiency: A Comprehensive Guide. Source Link
  • Pharmaceutical Crystallization in drug development. (2024, October 23). Syrris. [Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. PMC. [Link]

  • Thermal Reaction Hazards – Your Problem?. (2023, May 16). Stonehouse Process Safety. [Link]

  • Control Thermal Runaway and Chemical Reaction Hazards. TÜV SÜD. [Link]

  • Solving Scale-Up Challenges in Drug Substance Manufacturing. (2025, November 20). Lupin. [Link]

  • Process Analytical Technology (PAT) in Pharmaceuticals. Pharmaguideline. [Link]

  • Overcoming Challenges in Scale-Up Production. (2025, February 18). World Pharma Today. [Link]

  • Industrial Solvents Decoded: The Chemistry Of Dissolving, Extracting & Processing. (2026, February 3). Source Link
  • Optimizing Industrial Productivity: An Overview of Common Solvents and Their Applic
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Source Link
  • Process Analytical Technology (PAT). Bruker. [Link]

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC. [Link]

  • Active Pharmaceutical Ingredient (API) Crystallisation. Micropore Technologies. [Link]

  • Selection of extraction solvents for chemical processes: ReSolv, our solution for process innovation. (2025, September 8). Processium. [Link]

  • Novel continuous crystallization strategies for purification of active pharmaceutical ingredients. DSpace@MIT. [Link]

  • Critical Considerations in Process Safety. H.E.L Group. [Link]

  • CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Commercial Active Pharmaceutical Ingredient Manufacturing Challenges. Evotec. [Link]

  • Chemical Synthesis Safety Tips To Practice in the Lab. (2024, July 11). Moravek. [Link]

  • Flow Chemistry for the Synthesis of Heterocycles. springerprofessional.de. [Link]

  • Testing to Assess Your Chemical Reaction Hazard. (2024, April 30). Prime Process Safety Center. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

  • [5C + 1N] Annulation of 2,4-pentadienenitriles with hydroxylamine: a synthetic route to multi-substituted 2-aminopyridines. (2013, February 14). PubMed. [Link]

  • Synthesis of Heterocyclic Compounds Using Continuous Flow Reactors. ResearchGate. [Link]

  • Webinar – Thermal Analysis for Safety Evalu
  • SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Drug Development and Delivery. [Link]

  • Webinar – Thermal Analysis for Safety Evalu
  • Chemical Process Safety. Mettler Toledo. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014, November 20). ACS Publications. [Link]

  • Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. PMC. [Link]

  • Ten Years of Progress in the Synthesis of 2-Pyridone Derivatives via Three / Four Component Reaction. ResearchGate. [Link]

  • A New Synthetic Approach to 4(1H)-Pyridone Derivatives. I. 1-Alkyl-3,5-diaryl-4(1H). Source Link
  • Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]

  • Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. (2021, December 2). PMC - NIH. [Link]

  • Methods for Hydroxamic Acid Synthesis. (2014, June 17). PMC - NIH. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PMC. [Link]

  • ChemInform Abstract: An Efficient Protocol for the Synthesis of 2-Amino-4,6-diphenylpyridine-3-carbonitrile Using Ionic Liquid Ethylammonium Nitrate.. (2025, August 7). ResearchGate. [Link]

  • SOME SCALE-UP CONSIDERATIONS. CatSci. [Link]

  • One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. (2022, September 2). Source Link
  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • Chemical reaction engineering, process design and scale-up issues at the frontier of synthesis: flow chemistry. AIR Unimi. [Link]

  • Synthesis of hydroxamates (Weinreb amides). Organic Chemistry Portal. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Prepared by the Senior Application Scientist Team This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. This key h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. This key heterocyclic scaffold is a precursor for compounds with significant pharmacological potential, including antifungal agents.[1][2] Achieving a high yield of this molecule is crucial for the efficiency of subsequent derivatization and screening campaigns.

This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common synthetic challenges and improve your reaction outcomes.

Troubleshooting Guide: Enhancing Synthesis Yield

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix them?

Low yield is a frequent issue in multi-step heterocyclic synthesis.[3][4] The problem often stems from one or more of the following factors: reagent quality, reaction conditions, or product loss during workup.

Causality & Solutions:

  • Reagent Purity and Stability:

    • Hydroxylamine Hydrochloride (NH₂OH·HCl): This reagent is the source of the N-O bond in the isoxazole ring. It can degrade over time, especially if exposed to moisture. Use a freshly opened bottle or test the quality of your existing stock.

    • Starting β-Dicarbonyl Compound: The synthesis typically involves a cyclocondensation reaction with a suitable β-dicarbonyl precursor, such as ethyl 2,4-dimethyl-3-oxobutanoate. Impurities in this starting material can lead to significant side product formation.[5] Verify its purity by NMR or GC-MS before use.

  • Reaction Conditions:

    • Base Selection: A base is required to liberate free hydroxylamine from its hydrochloride salt and to catalyze the cyclization. Common bases include potassium hydroxide or sodium acetate.[6] The stoichiometry is critical; an excess of a strong base can promote side reactions or decomposition. Titrate your base or use a freshly prepared solution.

    • Temperature Control: The reaction temperature influences the rate of both the desired cyclization and potential side reactions. While heating is often necessary (e.g., refluxing in ethanol), excessive heat can lead to decomposition.[6] If you observe significant charring or a dark reaction mixture, consider reducing the temperature and extending the reaction time.

    • Solvent Choice: Ethanol is a commonly used solvent.[6] Its primary role is to solubilize the reactants. Ensure you are using anhydrous (dry) ethanol, as water can interfere with the reaction. In some cases, exploring alternative solvents like methanol or aqueous media might offer improved yields.[7]

  • Workup and Purification Losses:

    • Precipitation/Extraction: The product is typically isolated by pouring the reaction mixture into ice-cold water and acidifying to induce precipitation.[6] If your product has some water solubility, you could be losing a significant amount. Try extracting the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) after precipitation to recover dissolved product.

    • Purification Method: While some isoxazolone derivatives can be purified by simple recrystallization from ethanol, others may require column chromatography for effective separation from starting materials or byproducts.[8][9]

Troubleshooting Workflow for Low Yield

Below is a systematic workflow to diagnose and resolve low-yield issues.

LowYieldTroubleshooting Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Use fresh NH₂OH·HCl - Check purity of β-dicarbonyl Start->CheckReagents OptimizeConditions 2. Optimize Reaction Conditions - Screen different bases (e.g., KOH, NaOAc) - Vary temperature (e.g., 50°C, reflux) - Ensure anhydrous solvent CheckReagents->OptimizeConditions Reagents OK Reassess Reassess Strategy CheckReagents->Reassess Reagents Faulty ImproveWorkup 3. Refine Workup & Purification - Extract aqueous layer post-precipitation - Test different recrystallization solvents - Consider column chromatography OptimizeConditions->ImproveWorkup Conditions Optimized OptimizeConditions->Reassess No Improvement YieldImproved Yield Improved ImproveWorkup->YieldImproved Successful ImproveWorkup->Reassess No Improvement

Caption: A systematic workflow for troubleshooting low synthesis yields.

Q2: I'm observing significant side products. How can I improve the reaction's selectivity?

The formation of impurities is a common problem in heterocyclic chemistry.[10] In this synthesis, the most likely side product is the regioisomeric 4,6-dimethylisoxazolo[5,4-b]pyridin-3(2H)-one.[11]

Causality & Solutions:

  • Regioisomer Formation: The formation of different isomers depends on which carbonyl group of the β-dicarbonyl starting material reacts with the hydroxylamine first and the subsequent cyclization pathway. This process is sensitive to pH and temperature.

    • Solution: Carefully control the pH by the slow addition of the base. Sometimes, running the reaction at a lower temperature for a longer period can favor the formation of the thermodynamically more stable product.

  • Incomplete Cyclization: You may isolate the oxime intermediate if the reaction does not go to completion.

    • Solution: Ensure a sufficient reaction time and temperature. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material or intermediate spot is no longer visible.

  • Decomposition: As mentioned, high temperatures or incorrect pH can cause the starting materials or the product to decompose.

    • Solution: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation, and strictly control the temperature.

Q3: I am struggling to purify the crude product. What purification strategies are most effective?

Purification can be challenging due to the presence of byproducts with similar polarities to the desired compound.[8]

Recommended Strategies:

  • Recrystallization: This is the most efficient method if the product is a solid and has moderate solubility in a suitable solvent.[9]

    • Solvent Screening: Test a range of solvents. Ethanol is often a good starting point. Other options include methanol, isopropanol, or solvent mixtures like ethanol/water or ethyl acetate/hexane. The ideal solvent should dissolve the compound when hot but not when cold.

  • Column Chromatography: If recrystallization fails to yield a pure product, column chromatography is the next logical step.[8]

    • Stationary Phase: Use silica gel (230-400 mesh) as the standard.

    • Mobile Phase: A gradient of ethyl acetate in hexane is a common choice for separating moderately polar compounds. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Use TLC to determine the optimal solvent system that gives good separation between your product and impurities.

Purification MethodProsConsBest For
Recrystallization High throughput, cost-effective, yields highly pure crystalline material.Can lead to significant product loss; not effective for oily products or impurities with similar solubility.Purifying solid products on a large scale when impurities have different solubility profiles.[9]
Column Chromatography Excellent separation of complex mixtures; works for solids and oils.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.Isolating products from reactions with multiple byproducts or unreacted starting materials.[8][12]

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for this synthesis?

The synthesis is a classic example of a cyclocondensation reaction to form a heterocyclic ring system. The mechanism proceeds through two key stages:

  • Oxime Formation: The reaction initiates with the nucleophilic attack of the nitrogen atom from hydroxylamine onto one of the carbonyl carbons of the β-dicarbonyl compound.[13][14] This is followed by dehydration to form an oxime intermediate.

  • Intramolecular Cyclization: The hydroxyl group of the oxime then attacks the remaining ester carbonyl group, leading to the closure of the five-membered isoxazolone ring and elimination of an alcohol molecule (e.g., ethanol).

Reaction Mechanism Diagram

ReactionMechanism cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product Ketoester Ethyl 2,4-dimethyl-3-oxobutanoate Oxime Oxime Intermediate Ketoester->Oxime 1. Oxime Formation (Nucleophilic Attack & Dehydration) Hydroxylamine Hydroxylamine (NH₂OH) Hydroxylamine->Oxime 1. Oxime Formation (Nucleophilic Attack & Dehydration) Product 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one Oxime->Product 2. Intramolecular Cyclization & Elimination

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Welcome to the technical support center for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a heterocyclic molecule with aromatic and aliphatic character, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is anticipated to have low intrinsic solubility in aqueous media, a common hurdle in experimental biology and formulation development.

This document provides a structured approach to systematically troubleshoot and overcome these solubility issues, ensuring reliable and reproducible experimental outcomes.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

Low aqueous solubility can limit a compound's bioavailability and hinder the generation of accurate data in biological assays.[1][2] The following section details several proven techniques to improve the solubility of poorly water-soluble compounds, ranging from simple benchtop methods to more advanced formulation strategies.

Summary of Solubility Enhancement Techniques

The table below provides a comparative overview of common methods. The choice of technique depends on the experimental context, required concentration, and the downstream application.

TechniqueMechanism of ActionKey AdvantagesConsiderations & Potential Drawbacks
pH Adjustment For ionizable compounds, altering the pH of the medium can convert the molecule into a more soluble salt form by protonating or deprotonating it.[3][4]Simple, cost-effective, and easy to implement for initial screening.[]Only effective for ionizable compounds. May affect compound stability or biological activity. Not suitable for non-ionizable molecules.[4]
Co-solvency The addition of a water-miscible organic solvent (co-solvent) reduces the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[6][7]Straightforward and widely used for preparing stock solutions. A wide range of biocompatible co-solvents are available.[]High concentrations of co-solvents can be toxic to cells or interfere with assays. The compound may precipitate upon dilution into aqueous buffers.[8][9]
Complexation with Cyclodextrins Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They encapsulate the poorly soluble drug molecule, forming an inclusion complex that is water-soluble.[10][11][]High solubilizing efficiency, low toxicity (especially for modified cyclodextrins), and can enhance stability.[10][13]Can be more expensive. The choice of cyclodextrin and the stoichiometry of the complex need to be optimized.[13]
Solid Dispersion The drug is dispersed in a hydrophilic carrier or matrix at a solid state. This reduces particle size to a molecular level, improves wettability, and can create amorphous forms, all of which enhance dissolution rate.[14][15]Significantly improves dissolution rate and bioavailability.[15] Well-established for oral drug formulation.[1][16]Requires specialized equipment (e.g., spray dryer, hot-melt extruder). The choice of carrier is critical to prevent recrystallization.
Nanosuspension The compound is formulated as a colloidal dispersion of sub-micron drug particles stabilized by surfactants or polymers.[17][18] The small particle size increases the surface area, leading to a higher dissolution velocity and saturation solubility.[19][20][21]Applicable to a wide range of poorly soluble drugs. Can be administered via multiple routes (oral, parenteral).[21] Enhances bioavailability.[17]Requires specialized high-energy milling or homogenization equipment. Physical stability (particle growth) can be a concern.[18]
Experimental Protocols

Here we provide detailed, step-by-step methodologies for the most accessible and commonly employed techniques suitable for a research laboratory setting.

Logical Workflow for Troubleshooting Solubility

Before selecting a protocol, it is helpful to follow a logical decision-making process. The diagram below outlines a suggested workflow for systematically addressing solubility issues with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

G A Start: Compound with Poor Aqueous Solubility B Is the compound ionizable? (Check pKa) A->B E Protocol 1: pH Adjustment (Trial acidic & basic conditions) B->E Yes G Protocol 2: Co-solvency (e.g., DMSO, Ethanol, PEG 400) B->G No / Unknown C Yes D No / Unknown F Solubility Improved? E->F F->G No K Success: Use optimized protocol for experiments F->K Yes H Solubility Improved? G->H I Protocol 3: Cyclodextrin Complexation (e.g., HP-β-CD, RAMEB) H->I No H->K Yes J Solubility Improved? I->J J->K Yes L Consider Advanced Methods: - Solid Dispersion - Nanosuspension J->L No M Yes N No O Yes P No Q Yes R No

Caption: Decision workflow for solubility enhancement.

Protocol 1: Solubility Enhancement by pH Adjustment

Causality: The isoxazolone ring contains an N-H proton which is likely weakly acidic (pKa ~6-9), similar to other lactam structures. Deprotonation under basic conditions would form an anion, which is expected to be significantly more water-soluble. Conversely, the pyridine nitrogen could be protonated under acidic conditions, forming a cation, though this is generally less favorable for pyridinones.

Methodology:

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4.0 to 10.0.

  • Dispense Compound: Weigh a small, precise amount of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (e.g., 1-3 mg) into several glass vials.[22]

  • Add Buffers: Add a fixed volume of each buffer solution (e.g., 1 mL) to the vials.

  • Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the supernatant without disturbing the pellet. Dilute the supernatant with a suitable mobile phase for analysis.

  • Quantify: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Measure Final pH: It is crucial to measure the final pH of the saturated solution in each vial, as it may differ slightly from the initial buffer pH.[22]

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH to determine the optimal pH range for solubilization.

Protocol 2: Solubilization Using Co-solvents

Causality: Co-solvents like DMSO or PEG 400 are water-miscible but have significant non-polar character. They work by reducing the overall polarity of the water-based solvent system, which diminishes the energy required to create a cavity in the solvent for the non-polar solute molecule.[]

G cluster_0 Aqueous Medium (High Polarity) cluster_1 Aqueous Medium + Co-solvent A Water Molecules (H-bonded network) Poorly Soluble Compound (Aggregated) B Water + Co-solvent Molecules (Disrupted H-bonds) Solubilized Compound (Dispersed) A:f1->B:f1  Addition of  Co-solvent

Caption: Mechanism of co-solvent action.

Methodology (for preparing a 10 mM stock solution):

  • Select Co-solvent: Choose a co-solvent compatible with your experimental system. Common choices include:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene glycol 400 (PEG 400)

    • Propylene glycol

  • Calculate Mass: Determine the molecular weight of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Calculate the mass required to make a desired volume of a 10 mM stock solution.

    • Example Calculation: For a MW of 178.18 g/mol and a final volume of 1 mL (0.001 L):

      • Mass (g) = 10 mmol/L * 0.001 L * 178.18 g/mol = 0.00178 g = 1.78 mg.

  • Dissolution: Weigh the calculated mass of the compound into a sterile microcentrifuge tube or glass vial.

  • Add Co-solvent: Add the full volume of the chosen co-solvent (e.g., 1 mL of DMSO) to the vial.

  • Mix Thoroughly: Vortex the vial vigorously until the compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution if necessary, but check for compound stability under these conditions.

  • Storage: Store the stock solution appropriately (e.g., at -20°C or -80°C) in small aliquots to avoid freeze-thaw cycles.

  • Usage Note: When adding the stock solution to aqueous media (e.g., cell culture medium), ensure the final concentration of the co-solvent is low (typically <0.5% v/v) to avoid solvent-induced artifacts or toxicity.[8]

Protocol 3: Solubilization via Cyclodextrin Complexation

Causality: The hydrophobic core of the cyclodextrin molecule provides a favorable environment for the lipophilic 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, while the hydrophilic exterior allows the entire complex to dissolve readily in water.[13][23] Modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or randomly-methylated-β-cyclodextrin (RAMEB) offer significantly higher aqueous solubility and complexation efficiency compared to natural β-cyclodextrin.[10][23]

G cluster_C A Poorly Soluble Compound C A->C + B Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) B->C  Forms   D Compound

Caption: Encapsulation by a cyclodextrin molecule.

Methodology (Kneading Method):

  • Select Cyclodextrin: HP-β-CD is a common and effective starting choice due to its high water solubility and low toxicity.[10]

  • Molar Ratio: Start by testing a 1:1 molar ratio of the compound to cyclodextrin.

  • Weigh Components: Weigh out equimolar amounts of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and HP-β-CD.

  • Kneading: Place the powders in a glass mortar. Add a small amount of a water/ethanol mixture (e.g., 50:50 v/v) dropwise to form a thick, consistent paste.

  • Triturate: Knead the paste thoroughly with a pestle for 30-60 minutes. This intimate mixing facilitates the inclusion of the drug into the cyclodextrin cavity.

  • Drying: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved, or use a vacuum desiccator.

  • Pulverize: Grind the dried complex into a fine powder.

  • Solubility Test: Test the solubility of the resulting powder in water or buffer by adding a known amount to a fixed volume of liquid and following the equilibration and quantification steps described in Protocol 1. The resulting aqueous solution should be clear if complexation is successful.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and why is it expected to be low?

While specific experimental data for this compound is not widely published, its chemical structure allows for a strong prediction of low aqueous solubility. The molecule contains a fused heterocyclic ring system and two methyl groups, which are predominantly hydrophobic (lipophilic). These non-polar features make it energetically unfavorable for the molecule to dissolve in the highly polar, hydrogen-bonded network of water.

Q2: How can I prepare a stock solution of this compound for my cell-based assays?

The most direct method is to use a co-solvent. We recommend starting with 100% DMSO to prepare a high-concentration stock (e.g., 10-50 mM) as described in Protocol 2 . When dosing your cells, dilute this stock directly into the culture medium so that the final DMSO concentration is below 0.5%, and ideally below 0.1%, to minimize cytotoxicity. Always run a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q3: Is 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one ionizable? How can I use pH to my advantage?

Yes, the compound is expected to be ionizable. The proton on the amide-like nitrogen (N1) in the isoxazolone ring has acidic character. Therefore, increasing the pH of the aqueous medium above its pKa will deprotonate it, forming an anionic salt that should be significantly more soluble. Following Protocol 1 is the best way to determine the pH-solubility profile and identify if a basic pH can be used to achieve your desired concentration.

Q4: What are the best initial co-solvents to try for this compound?

For initial laboratory screening, the following co-solvents are recommended due to their strong solubilizing power and compatibility with many biological assays:

  • DMSO: Excellent solubilizing power for a wide range of compounds.

  • Ethanol: A good option, especially when DMSO sensitivity is a concern.

  • PEG 400: Often used in preclinical formulations due to its lower toxicity profile compared to DMSO.[9]

Q5: When should I consider more advanced techniques like solid dispersions or nanosuspensions?

These techniques are generally employed in later stages of drug development, particularly for in vivo studies and final dosage form design.[1][16] You should consider them when:

  • Simple pH adjustment or co-solvents fail to achieve the required concentration.

  • The compound precipitates out of solution upon dilution from a co-solvent stock, which is a common issue in both in vitro and in vivo settings.

  • You need to improve the oral bioavailability of the compound for animal studies, as these methods are excellent at enhancing dissolution rates in the gastrointestinal tract.[14][17]

Q6: How do I choose the right cyclodextrin for my compound?

The choice depends on the size of the guest molecule and the desired properties of the complex.

  • β-Cyclodextrin (β-CD): Its cavity size is often well-suited for two-ring heterocyclic systems. However, its own water solubility is limited.

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): This is a highly recommended starting point. The hydroxypropyl groups increase its aqueous solubility dramatically and reduce toxicity, making it suitable for parenteral formulations.[10]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD / Captisol®): Another excellent choice, particularly for injectable formulations. The charged groups provide very high water solubility.[10]

  • Randomly-methylated-β-cyclodextrin (RAMEB): Known for its very strong complexation ability with many lipophilic molecules.[23]

A screening approach using phase solubility studies (as described in Protocol 1, but with increasing concentrations of different cyclodextrins instead of buffers) is the definitive way to select the most effective type.

References

  • A Review on Solid Dispersion to Enhance Technique for Poorly W
  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs.
  • Nanosuspension: An approach to enhance solubility of drugs. PMC, NIH.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library.
  • Solid Dispersion Techniques Improve Solubility of Poorly W
  • Solubility enhancement techniques: A comprehensive review.
  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
  • Nanosizing of drugs: Effect on dissolution r
  • SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Techniques for solubility enhancement of poorly soluble drugs: an overview. JMPAS.
  • Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC.
  • Nanosuspension-Based Drug Delivery Systems for Topical Applic
  • Cosolvent. Wikipedia.
  • Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. IJPPR.
  • Breaking Barriers with Nanosuspension: A Comprehensive Review.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • pH Adjustment and Co-Solvent Optimiz
  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis.
  • PH adjustment: Significance and symbolism.
  • Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
  • How can cyclodextrins enhance solubility?
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving d

Sources

Troubleshooting

Technical Support Center: Purification and Recrystallization of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Here, we address common challenges encountered du...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Here, we address common challenges encountered during its purification and recrystallization, offering troubleshooting solutions and optimized protocols to ensure the highest purity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter after the synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one?

A1: Post-synthesis, the crude product may contain unreacted starting materials, byproducts from side reactions, and residual solvents. Given its heterocyclic nature, positional isomers can also be a significant impurity, which may have very similar polarities, making them challenging to separate.[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.[2] A good starting point for N-heterocycles includes solvents like ethanol, methanol, or ethyl acetate.[3] It is often necessary to perform small-scale solubility tests with a range of solvents (e.g., alcohols, esters, and ketones) and solvent mixtures (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal system.[2]

Q3: My compound is sensitive to acidic conditions. Can I still use silica gel for column chromatography?

A3: Some N-heterocyclic compounds can degrade on standard acidic silica gel.[3] If you observe streaking on your TLC plate or suspect degradation, consider using neutralized silica gel. This can be prepared by washing the silica with a solution of a volatile base like triethylamine in the eluent before packing the column. Alternatively, using a different stationary phase, such as basic or neutral alumina, can be an effective strategy for purifying acid-sensitive compounds.[3]

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a powerful tool for quantifying purity and detecting minor impurities.[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation and can also reveal the presence of impurities. Mass Spectrometry (MS) will confirm the molecular weight of your compound.

Troubleshooting Guide: Recrystallization Issues

This section provides solutions to specific problems you may encounter during the recrystallization of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Problem Potential Cause(s) Solution(s)
"Oiling Out" The melting point of your compound is lower than the boiling point of the solvent. The presence of significant impurities is depressing the melting point.[1]1. Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent to lower the solution's saturation point. Allow it to cool slowly.[1] 2. Change Solvent System: Opt for a solvent with a lower boiling point. Alternatively, use a solvent pair. Dissolve the compound in a "good" solvent at a high temperature, then add a "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.[1]
Low Yield Too much solvent was used, or the compound has significant solubility in the cold solvent.[7]1. Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to fully dissolve the compound.[7] 2. Thorough Cooling: Ensure the solution is cooled sufficiently to maximize crystal formation. An ice bath is recommended for this step.[7] 3. Concentrate Mother Liquor: If a significant amount of product is suspected to be in the mother liquor, it can be concentrated to obtain a second crop of crystals.[1]
No Crystal Formation The solution is supersaturated, and crystallization has not been initiated.[8]1. Induce Crystallization: Scratch the inside of the flask with a glass rod just below the liquid surface. The small scratches provide a nucleation site for crystal growth.[7] 2. Seed Crystals: If available, add a small, pure crystal of the compound to the solution to initiate crystallization.[7]
Colored Impurities Present Colored impurities are co-crystallizing with the product.1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol outlines a standard method for recrystallization.

  • Solvent Selection: Based on preliminary solubility tests, choose a suitable solvent or solvent pair.

  • Dissolution: In a flask, add the crude 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and the selected solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Add the minimum amount of hot solvent required to achieve complete dissolution.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[2]

  • Drying: Dry the purified crystals thoroughly, preferably under vacuum, to remove all residual solvent.

Protocol 2: Column Chromatography (for more challenging purifications)

When recrystallization is insufficient to remove impurities, column chromatography is a valuable alternative.

  • Stationary Phase Selection: Choose an appropriate stationary phase. For this N-heterocycle, consider standard silica gel, or if acid sensitivity is a concern, neutralized silica gel or alumina.[3]

  • Eluent System Selection: Determine a suitable eluent system using thin-layer chromatography (TLC). The ideal system will provide good separation between your product and any impurities.

  • Column Packing: Carefully pack the column with the chosen stationary phase and eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system and collect fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualizing the Workflow

Purification and Recrystallization Workflow

G cluster_0 Initial Purification cluster_1 Isolation and Drying cluster_2 Troubleshooting Crude Product Crude Product Solubility Testing Solubility Testing Crude Product->Solubility Testing Select Solvent Dissolution Dissolution Solubility Testing->Dissolution Minimum Hot Solvent Hot Filtration Hot Filtration Dissolution->Hot Filtration Remove Insolubles Crystallization Crystallization Hot Filtration->Crystallization Vacuum Filtration Vacuum Filtration Crystallization->Vacuum Filtration Collect Crystals Oiling Out Oiling Out Crystallization->Oiling Out Issue Low Yield Low Yield Crystallization->Low Yield Issue Washing Washing Vacuum Filtration->Washing Ice-Cold Solvent Drying Drying Washing->Drying Remove Solvent Pure Product Pure Product Drying->Pure Product Change Solvent Change Solvent Oiling Out->Change Solvent Solution Concentrate Mother Liquor Concentrate Mother Liquor Low Yield->Concentrate Mother Liquor Solution

Caption: A workflow diagram illustrating the key stages of purification and recrystallization.

Troubleshooting Logic Diagram

G Start Start Recrystallization_Attempt Attempt Recrystallization Start->Recrystallization_Attempt Crystals_Formed Crystals Formed? Recrystallization_Attempt->Crystals_Formed Oiling_Out Oiling Out? Crystals_Formed->Oiling_Out No Low_Yield Yield Acceptable? Crystals_Formed->Low_Yield Yes Change_Solvent Change Solvent/Use Solvent Pair Oiling_Out->Change_Solvent Yes Induce_Crystallization Induce Crystallization (Scratch/Seed) Oiling_Out->Induce_Crystallization No Pure_Product Pure_Product Low_Yield->Pure_Product Yes Reduce_Solvent_Volume Reduce Solvent Volume Low_Yield->Reduce_Solvent_Volume No Change_Solvent->Recrystallization_Attempt Reduce_Solvent_Volume->Recrystallization_Attempt Induce_Crystallization->Recrystallization_Attempt

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Technical Support Center: Purification of Chlorinated Heterocyclic Compounds - Benchchem.
  • Troubleshooting common issues in the synthesis of N-heterocycles - Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate.
  • Recrystallization1.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • Synthesis of isoxazolo[3,4-b]pyridin-3(1H) - RSC Publishing - Rsc.org.
  • Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). - ResearchGate.
  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives - ResearchGate.
  • Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4- b]pyridin-3(1H)-one Derivatives - PubMed.
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC.
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - MDPI.
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4- b]pyridin-3(1 H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PubMed.

Sources

Optimization

reducing unwanted byproducts in 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one reactions

Welcome to the technical support center for the synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic compound. By understanding the underlying reaction mechanisms and potential pitfalls, you can significantly improve your yield, purity, and overall success rate.

Introduction

4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a key scaffold in medicinal chemistry, exhibiting a range of biological activities. Its synthesis, while conceptually straightforward, can be hampered by the formation of unwanted byproducts that complicate purification and reduce yields. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in established chemical principles and supported by literature precedents.

Synthetic Pathway Overview

The most common synthetic route to 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one involves a multi-step sequence, which is visualized in the workflow diagram below. This guide will address potential issues at each critical stage.

Synthetic_Workflow A 3-Aminocrotononitrile B Intermediate: 6-Amino-2,4-dimethyl-3-pyridinecarbonitrile A->B Cyclization w/ Acetic Acid C 2-Amino-4,6-dimethylpyridine B->C Decyanation w/ H2SO4 D 2-Amino-4,6-dimethylnicotinic Acid C->D Oxidation/Hydrolysis E 2-Hydroxyamino-4,6-dimethylnicotinic Acid D->E Diazotization & Hydroxylamine Reaction F 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one E->F Intramolecular Cyclization

Caption: Synthetic workflow for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Part 1: Troubleshooting the Synthesis of 2-Amino-4,6-dimethylpyridine

The purity of the initial pyridine scaffold is crucial for the success of subsequent steps. Byproducts formed here can be carried through and complicate the final purification.

Question 1: During the synthesis of 2-amino-4,6-dimethylpyridine from 3-aminocrotonitrile, I am observing low yields and a complex mixture of products. What are the likely side reactions and how can I mitigate them?

Answer:

The synthesis of 2-amino-4,6-dimethylpyridine from 3-aminocrotonitrile typically proceeds through a cyclization to form 6-amino-2,4-dimethyl-3-pyridinecarbonitrile, followed by decyanation.[1] Several side reactions can occur:

  • Incomplete Cyclization: The initial cyclization of 3-aminocrotonitrile in the presence of an acid catalyst might not go to completion, leaving unreacted starting material in your crude product.

  • Polymerization: 3-Aminocrotonitrile can be prone to polymerization under strongly acidic or high-temperature conditions.

  • Formation of Isomeric Pyridines: Depending on the reaction conditions, there is a possibility of forming other isomeric pyridine derivatives.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Reaction Temperature Maintain a moderate temperature during the initial cyclization (e.g., reflux in acetic acid) and carefully control the temperature during the decyanation with sulfuric acid.Higher temperatures can promote polymerization and other side reactions.
Reagent Addition Add the 3-aminocrotonitrile portion-wise to the heated acetic acid.This helps to control the reaction exotherm and minimize local high concentrations of the starting material, which can lead to polymerization.
pH Control during Workup After decyanation with sulfuric acid, carefully neutralize the reaction mixture with a base (e.g., NaOH or NH4OH) to a pH of 8-9 to precipitate the 2-amino-4,6-dimethylpyridine.This ensures the product is in its free base form for efficient extraction and minimizes the solubility of inorganic salts in the organic phase.
Purification The crude product can be purified by recrystallization from a suitable solvent like isopropyl ether or by vacuum distillation.Recrystallization is effective for removing minor impurities, while vacuum distillation can separate the product from less volatile byproducts.

Experimental Protocol: Synthesis and Purification of 2-Amino-4,6-dimethylpyridine

  • Cyclization: In a reaction vessel, add 3-aminocrotonitrile in portions to glacial acetic acid at room temperature with stirring.

  • Slowly heat the mixture to reflux (around 120-130°C) and maintain for 2-3 hours.

  • Cool the reaction mixture and concentrate under reduced pressure to remove the acetic acid.

  • Decyanation: To the cooled residue, slowly add concentrated sulfuric acid.

  • Heat the mixture to 160-180°C for 20-24 hours.

  • Cool the reaction mixture and quench by the slow addition of water.

  • Pour the quenched reaction onto crushed ice and adjust the pH to 8-9 with a concentrated sodium hydroxide solution.

  • Extraction and Purification: Extract the aqueous mixture with toluene or another suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from isopropyl ether or by vacuum distillation.

Part 2: Troubleshooting the Conversion to 2-Hydroxyamino-4,6-dimethylnicotinic Acid

This step involves the introduction of the hydroxylamino group, which is a key precursor for the isoxazolone ring formation.

Question 2: I am having difficulty converting 2-amino-4,6-dimethylnicotinic acid to the corresponding 2-hydroxyamino derivative. The yield is low and I suspect side reactions. What could be the issue?

Answer:

The conversion of an aminopyridine to a hydroxylaminopyridine is a sensitive transformation. The primary issues that can arise are:

  • Over-reduction: If a reducing agent is used to form the hydroxylamine, it can be challenging to stop the reaction at the hydroxylamine stage, leading to the formation of the corresponding amine.

  • Instability of the Hydroxylamine: Hydroxylamine derivatives can be unstable, especially under harsh reaction conditions (e.g., high temperatures, strong acids or bases).[2]

  • Diazotization Side Reactions: If the synthesis proceeds via a diazonium salt intermediate, side reactions such as the formation of phenols or other undesired products can occur if the reaction conditions are not carefully controlled.

Troubleshooting Strategies:

Parameter Recommendation Rationale
Reaction Temperature Maintain a low temperature (0-5°C) throughout the reaction, especially during the formation of any diazonium salt intermediate.Diazonium salts are notoriously unstable and can decompose at higher temperatures, leading to a variety of byproducts.
Choice of Reagents For the conversion of the amino group to a hydroxylamino group, a common method involves diazotization followed by reaction with a suitable hydroxylamine source. The choice of the diazotizing agent and the subsequent nucleophile is critical.For example, using sodium nitrite in an acidic medium to form the diazonium salt, followed by a carefully controlled addition of a reducing agent like stannous chloride or a direct reaction with hydroxylamine can be effective.
pH Control Maintain the appropriate pH for each step of the reaction.The stability of the reactants and intermediates is often highly pH-dependent.[2]
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).This can help to prevent oxidation of the sensitive hydroxylamine product.

Part 3: Troubleshooting the Intramolecular Cyclization to Form the Isoxazolone Ring

This is the final and often most critical step where byproduct formation can significantly impact the final product's purity.

Question 3: During the final cyclization step to form 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, I am observing a significant amount of an impurity that is difficult to separate. What is the likely byproduct and how can I avoid it?

Answer:

The most probable byproduct in the intramolecular cyclization of 2-hydroxyamino-4,6-dimethylnicotinic acid is the uncyclized starting material itself. Other potential byproducts include:

  • Decarboxylated Product: The nicotinic acid derivative may undergo decarboxylation, especially at elevated temperatures, leading to 2-hydroxyamino-4,6-dimethylpyridine.

  • Alternative Cyclization Products: While less common for this specific substrate, there is a small possibility of forming other isomeric ring systems if the reaction is not selective.

  • Polymeric Materials: Under harsh conditions, polymerization of the starting material or product can occur.

Troubleshooting Strategies:

Byproduct_Formation A 2-Hydroxyamino-4,6-dimethylnicotinic Acid B 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (Desired Product) A->B Successful Cyclization C Incomplete Cyclization (Unreacted Starting Material) A->C Insufficient Activation/ Reaction Time D Decarboxylation Product: 2-Hydroxyamino-4,6-dimethylpyridine A->D High Temperature

Caption: Potential byproduct formation pathways during cyclization.

Parameter Recommendation Rationale
Cyclization Reagent Use a suitable dehydrating agent to facilitate the intramolecular cyclization. Common reagents for this type of transformation include acetic anhydride, thionyl chloride, or carbodiimides (e.g., DCC, EDC).These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydroxylamino group.
Reaction Temperature Maintain the lowest possible temperature that still allows for a reasonable reaction rate.This will minimize decarboxylation and other temperature-induced side reactions.[3]
Reaction Time Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to determine the optimal reaction time.Insufficient reaction time will result in incomplete conversion, while prolonged reaction times can lead to product degradation or the formation of other byproducts.
Purification Strategy The desired product, being a lactam, will have different polarity compared to the starting carboxylic acid. This difference can be exploited for purification.Column Chromatography: Use a silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method of purification. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble.

Experimental Protocol: Intramolecular Cyclization and Purification

  • Cyclization: Dissolve the 2-hydroxyamino-4,6-dimethylnicotinic acid in a suitable solvent (e.g., pyridine or DMF).

  • Cool the solution in an ice bath and slowly add the cyclizing agent (e.g., acetic anhydride or thionyl chloride).

  • Allow the reaction to proceed at a controlled temperature, monitoring its progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction mixture by pouring it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with a saturated sodium bicarbonate solution (to remove any unreacted acid), followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Frequently Asked Questions (FAQs)

Q1: My final product is off-white or yellowish, not the expected color. What could be the cause?

A1: Discoloration can be due to the presence of trace impurities, often arising from oxidation or side reactions. Rigorous purification, such as recrystallization with activated charcoal, can often resolve this issue. Ensure that all reactions are carried out under an inert atmosphere to minimize oxidation.

Q2: I am seeing a byproduct with a mass corresponding to the loss of CO2. How can I prevent this?

A2: This indicates decarboxylation of the nicotinic acid derivative. As detailed in the troubleshooting guide, this is often caused by excessive heat. Lowering the reaction temperature during the cyclization step is the most effective way to prevent this side reaction.

Q3: What is the best way to monitor the progress of these reactions?

A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of most of these reactions. Use a suitable solvent system that provides good separation between your starting material and product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used, such as thionyl chloride and strong acids, are corrosive and/or toxic. Hydroxylamine and its derivatives can be unstable and should be handled with care.[2] Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • BenchChem. (2025). Side reactions to avoid during the synthesis of 2-Hydroxyisonicotinic acid. BenchChem.
  • Google Patents. (n.d.). CN111303047A - Synthesis method of 2-amino-4, 6-dimethylpyridine.
  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). PMC.
  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. (2009).
  • Synthesis of Pyrido[3,2-c]coumarin Derivatives by an Intramolecular Cyclization of 4-Methyl-2-(ortho-methoxyphenyl)nicotinic Acid Using Eaton's Reagent. (n.d.).
  • A novel strategy for the synthesis of 2-amino-4,6- diarylnicotinonitrile. (n.d.). Arkivoc.
  • Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides. (n.d.). PMC.
  • Reaction pathways of hydroxylamine decomposition in the presence of acid/base. (n.d.).
  • Synthesis of 2‐amino‐4,6‐diphenylnicotinonitrile derivatives under... (n.d.).
  • Decarboxyl

Sources

Troubleshooting

Technical Support Center: Ensuring the Stability of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Its purpose is to offer a comprehensive understan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. Its purpose is to offer a comprehensive understanding of the compound's stability profile and to provide actionable troubleshooting advice to prevent its degradation during storage and handling.

Understanding the Stability Profile of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

The stability of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is dictated by the two core heterocyclic systems that comprise its structure: the isoxazolone ring and the pyridinone ring. While the fused aromatic system provides a degree of stability, certain inherent chemical properties of these rings make the molecule susceptible to specific degradation pathways.

The isoxazole ring contains a relatively weak N-O bond, which is the primary site of instability. This bond can be cleaved under various conditions, including hydrolytic (particularly basic), reductive, and photochemical environments.[1][2][3][4][5][6] The pyridinone ring, while generally more robust, can be susceptible to photodegradation.[7][8][9][10]

cluster_degradation Potential Degradation Pathways mol 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Isoxazolone Ring Pyridinone Ring hydrolysis Hydrolysis (especially basic pH) mol:f1->hydrolysis N-O bond cleavage photodegradation Photodegradation (UV light exposure) mol:f1->photodegradation Ring rearrangement mol:f2->photodegradation Ring degradation reduction Reductive Cleavage (e.g., catalytic hydrogenation) mol:f1->reduction N-O bond cleavage thermal Thermal Stress (high temperatures) mol->thermal General decomposition

Caption: Key degradation pathways for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Recommended Storage Conditions

To mitigate the risk of degradation, it is imperative to store 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one under controlled conditions. The following table summarizes the recommended storage protocols based on best practices for heterocyclic compounds.[11][12][13][14]

ParameterRecommendationRationale
Temperature -20°C for long-term storage; 2-8°C for short-term storage.Low temperatures slow down the rate of all chemical reactions, including hydrolysis and thermal decomposition.[15]
Atmosphere Inert gas (e.g., argon, nitrogen) overlay.Minimizes the risk of oxidative degradation.
Light Store in an amber vial or a light-blocking container.Prevents photodegradation, which can affect both the isoxazolone and pyridinone rings.[2][7][9]
Moisture Store in a desiccated environment.Minimizes the risk of hydrolysis of the isoxazolone ring.[1][3]
Container Tightly sealed, high-quality glass vials.Prevents evaporation of solvent and ingress of moisture and oxygen.[12]

Troubleshooting Guide

This section addresses common issues that may arise during the storage and handling of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

cluster_color Color Change Analysis cluster_hplc HPLC Peak Analysis cluster_results Assay Inconsistency Analysis start Problem Observed color_change Sample has changed color (e.g., yellowing) start->color_change hplc_peak Unexpected peak in HPLC/LC-MS start->hplc_peak inconsistent_results Inconsistent assay results start->inconsistent_results uv_vis Run UV-Vis spectrum color_change->uv_vis Potential Cause: Photodegradation ms_analysis Analyze peak by MS to determine mass hplc_peak->ms_analysis Potential Causes: Hydrolysis, Oxidation check_purity Re-check purity of stock solution by HPLC inconsistent_results->check_purity Potential Cause: Gradual Degradation lc_ms_color Analyze by LC-MS to identify chromophoric degradants uv_vis->lc_ms_color If new absorbance bands appear check_storage Review storage conditions for light exposure lc_ms_color->check_storage propose_structure Propose degradant structure based on mass (e.g., hydrolyzed product) ms_analysis->propose_structure stability_study Perform forced degradation study to confirm propose_structure->stability_study new_solution Prepare fresh stock solution from solid check_purity->new_solution If purity is <95% compare_results Compare results from old and new stock new_solution->compare_results

Caption: Troubleshooting workflow for suspected degradation.

Q: My solid sample or stock solution has developed a yellow tint. What is the likely cause?

A: A color change, particularly yellowing, is often indicative of photodegradation. Both the pyridinone and isoxazole moieties can be susceptible to light-induced degradation, leading to the formation of colored byproducts.[7][9]

  • Immediate Action: Protect the sample from light immediately.

  • Troubleshooting:

    • Dissolve a small amount of the discolored sample and analyze it using UV-Vis spectroscopy. Compare the spectrum to that of a pure, protected sample. The appearance of new absorption bands suggests the formation of new chromophores.

    • Analyze the sample by LC-MS to separate and identify the colored impurities.[16][17]

Q: I am observing a new, more polar peak in my HPLC analysis of an aged sample. What could this be?

A: The appearance of a new, more polar peak is a classic sign of hydrolysis. The isoxazolone ring is susceptible to cleavage, especially in the presence of moisture and if the solution is not pH-neutral.[1][3] The ring-opened product will likely be more polar and thus have a shorter retention time in reverse-phase HPLC.

  • Immediate Action: Ensure all solvents are dry and that the sample is stored under desiccated conditions.

  • Troubleshooting:

    • Analyze the sample by LC-MS to obtain the mass of the new peak. The expected mass of the hydrolyzed product would be that of the parent compound + 18 (the mass of water).

    • To confirm, you can perform a forced degradation study by treating a small amount of the pure compound with a mild base (e.g., dilute sodium bicarbonate) and monitoring the formation of the new peak by HPLC.

Q: My biological assay results are inconsistent, especially when using older stock solutions. Could this be related to compound degradation?

A: Yes, inconsistent biological activity is a strong indicator of compound degradation. Even a small percentage of degradation can significantly impact assay results, as the degradation products may be inactive or could even interfere with the assay.

  • Immediate Action: Discard the old stock solution and prepare a fresh one from solid material that has been stored correctly.

  • Troubleshooting:

    • Always check the purity of your stock solution via HPLC before use, especially if it has been stored for an extended period. A purity of >98% is recommended for most applications.

    • When preparing stock solutions, use high-purity, anhydrous solvents.

    • For aqueous buffers, prepare them fresh and consider sterile filtering to prevent microbial growth, which can alter pH and degrade the compound.

Frequently Asked Questions (FAQs)

What is the expected shelf-life of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one?

The shelf-life is highly dependent on storage conditions. When stored as a solid at -20°C under an inert atmosphere and protected from light, the compound is expected to be stable for at least one to two years. In solution, the stability is significantly reduced. It is recommended to use solutions within 24 hours when stored at 2-8°C. For longer-term storage in solution, flash-freeze aliquots in an appropriate solvent and store at -80°C.

How can I conduct a simple stability study for this compound in my experimental buffer?

A simple stability study can provide valuable information about the compound's viability under your specific experimental conditions.

Protocol: Small-Scale Stability Assessment

  • Preparation: Prepare a stock solution of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one in your experimental buffer at the final working concentration.

  • Timepoint Zero (T=0): Immediately take an aliquot of the solution and analyze it by HPLC to determine the initial purity and peak area. This will be your baseline.

  • Incubation: Store the remaining solution under your standard experimental conditions (e.g., 37°C incubator).

  • Timepoints: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot and analyze it by HPLC.

  • Analysis: Compare the peak area of the parent compound at each timepoint to the T=0 value. A decrease in the peak area and the appearance of new peaks indicate degradation. Calculate the percentage of the compound remaining at each timepoint.

What are the likely degradation products I should look for?

Based on the known chemistry of the isoxazole and pyridinone rings, the following are plausible degradation products:

  • Hydrolysis Product: Cleavage of the N-O bond in the isoxazolone ring, followed by the addition of water, would likely result in a β-keto nitrile derivative.

  • Photochemical Rearrangement Product: UV irradiation can sometimes cause isoxazoles to rearrange to oxazoles.[2]

  • Reductive Cleavage Product: In the presence of a reducing agent, the N-O bond can be cleaved to yield an enaminone.

Analytical Methods for Stability Assessment

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (MS) is the preferred method for assessing the purity and stability of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.[16][17]

ParameterSuggested Method
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Detection UV at the compound's λmax, or full scan MS in positive ion mode

This method should provide a good starting point for separating the parent compound from its more polar degradation products. Method optimization may be required depending on the specific instrumentation and experimental conditions.

References

  • PubMed. (n.d.). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions.
  • ACS Publications. (n.d.). Isoxazoles. 4. Hydrolysis of sulfonamide isoxazole derivatives in concentrated sulfuric acid solutions. A new treatment of the medium effects on protonation equilibriums and reaction rates. The Journal of Organic Chemistry.
  • MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • Central European Journal of Energetic Materials. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
  • Beilstein Journal of Organic Chemistry. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation.
  • PMC. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
  • Journal of Computational Chemistry. (2006, June 1). Cooperative 4-Pyridone H-Bonds with Extraordinary Stability. A DFT Molecular Orbital Study.
  • ATSDR. (n.d.). 6. analytical methods.
  • Engineered Science Publisher. (2023, October 5). Microbial and Solar Photocatalytic Degradation of Pyridine.
  • MDPI. (2022, May 20). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes.
  • PMC. (2026, January 29). Divergent photochemical ring-replacement of isoxazoles.
  • Chemistry Stack Exchange. (2019, December 26). Stability of 4-pyridone vs 4-pyridinol.
  • Environmental Engineering Research. (2019, July 18). Simultaneous degradation of nitrogenous heterocyclic compounds by catalytic wet-peroxidation process using box-behnken design.
  • PMC. (2020, May 26). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography.
  • ResearchGate. (n.d.). Hydrolysis of differently substituted 4‐isoxazolecarboxylates.
  • ACS Publications. (2023, March 23). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry.
  • PubMed. (2012, February 15). [Biodegradation of pyridine under UV irradiation].
  • ResearchGate. (n.d.). Pyridones in drug discovery: Recent advances.
  • BenchChem. (n.d.). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Water Environment Research. (2007, July 1). Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods.
  • ResearchGate. (n.d.). Atmospheric degradation of Pyridine: UV Absorption Spectrum and reaction with OH radicals and O3.
  • PubMed. (2003, October 15). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes.
  • MDPI. (2024, October 21). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors.
  • MDPI. (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst.
  • ResearchGate. (n.d.). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide.
  • ACS Publications. (2002, September 7). Method for Determining Nitrogenous Heterocycle Compounds in Wine.
  • ASM Journals. (n.d.). Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic.
  • SpringerLink. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Canadian Journal of Chemistry. (n.d.). Studies in isoxazole chemistry. II. Isoxazoles from the Δ2-isoxazolin-5-ols and their acetates.
  • Therapeutic Drug Monitoring. (n.d.). Stability of 10 Beta-Lactam Antibiotics in Human Plasma at Different Storage Conditions.
  • Drug Metabolism and Disposition. (2008, February 15). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.
  • ResearchGate. (n.d.). Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1).
  • University of California, Riverside. (n.d.). Practices for Proper Chemical Storage.
  • GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety.
  • USAID Global Health Supply Chain Program. (n.d.). Good Storage Practices.
  • Cornell EHS. (n.d.). 7.9.1 General Storage Guidelines.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Validation Techniques for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: A Comparative Application Guide

Executive Summary & Analyte Profiling As a Senior Application Scientist, I approach the analytical validation of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one not merely as a routine assay, but as a complex physicochemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analyte Profiling

As a Senior Application Scientist, I approach the analytical validation of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one not merely as a routine assay, but as a complex physicochemical challenge. This compound is a potent antifungal agent (exhibiting strong activity against Candida parapsilosis) characterized by a highly reactive, "spring-loaded" isoxazolone core 1. With a pKa of approximately 6.9, the molecule exhibits prototropic tautomerism (shifting between N1-oxo, N9-oxo, and 3-hydroxy forms) and is exceptionally susceptible to irreversible ring cleavage under basic or extreme thermal conditions 2.

Consequently, mass spectrometry (MS) validation must be meticulously designed to prevent artifactual degradation during sample preparation and ionization. This guide objectively compares the performance of leading MS platforms and provides a self-validating experimental workflow to ensure absolute scientific integrity in pharmacokinetic (PK) and human serum albumin (HSA) binding studies 3.

Comparative Analysis of Mass Spectrometry Platforms

Selecting the correct MS technique requires understanding the causality between the instrument's physics and the molecule's lability.

  • UHPLC-ESI-QqQ-MS (Triple Quadrupole): The Quantitative Gold Standard

    • Mechanism: Electrospray Ionization (ESI) is a "soft" ionization technique. By operating in positive mode (ESI+), the basic pyridine nitrogen is protonated to form a stable [M+H]+ ion (m/z ~165.0) before entering the high-vacuum region.

    • Causality: The mild desolvation process preserves the spring-loaded isoxazolone ring, making QqQ-MS the optimal choice for high-sensitivity quantification in complex matrices like human serum.

  • UHPLC-HRMS (Q-TOF / Orbitrap): The Structural Validator

    • Mechanism: High-Resolution Mass Spectrometry provides exact mass measurements (<2 ppm mass error).

    • Causality: When validating the synthesis or identifying in vivo metabolites, HRMS is critical. Collision-Induced Dissociation (CID) of the isoxazolone core typically yields a characteristic neutral loss of CO (m/z 28). HRMS unequivocally differentiates the intact tautomers from isobaric ring-cleaved degradation products.

  • GC-EI-MS: The Contraindicated Platform

    • Mechanism: Gas Chromatography coupled with Electron Ionization utilizes high injector temperatures (250–300 °C) and harsh 70 eV ionization.

    • Causality: The thermal lability of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one results in immediate artifactual ring opening and decarboxylation prior to detection. GC-MS spectra will falsely represent thermal degradation products rather than the intact drug candidate.

Quantitative Performance Comparison

The following table summarizes the objective performance metrics of these platforms when applied specifically to isoxazolo[3,4-b]pyridin-3(1H)-ones.

Performance MetricUHPLC-ESI-QqQ-MSUHPLC-Q-TOF HRMSGC-EI-MS
Primary Utility PK/PD & HSA Binding AssaysStructural & Metabolite IDNot Recommended
Isoxazolone Ring Stability High (Soft Ionization)High (Soft Ionization)Very Low (Thermal Cleavage)
Sensitivity (LOD) < 0.5 ng/mL~ 5.0 ng/mLN/A (Degrades)
Linear Dynamic Range 4–5 orders of magnitude3–4 orders of magnitudeUnreliable
Mass Accuracy Unit resolution (~0.7 Da)< 2 ppmUnit resolution
Matrix Effect Tolerance Moderate (Requires IS)Moderate to HighLow
Mandatory Visualization: MS Validation Workflow

The logical relationship between the analyte's physicochemical properties and the selected analytical workflow is mapped below.

MS_Validation_Workflow Analyte 4,6-Dimethylisoxazolo[3,4-b] pyridin-3(1H)-one (pKa ~6.9, Spring-Loaded) Platform MS Platform Selection Analyte->Platform LCMS UHPLC-ESI-QqQ-MS (Optimal for PK/PD) Platform->LCMS HRMS UHPLC-Q-TOF HRMS (Optimal for Structure) Platform->HRMS GCMS GC-EI-MS (Contraindicated) Platform->GCMS Prep Cold MeCN Protein Prep (Prevents Ring Cleavage) LCMS->Prep HRMS->Prep Degrade Thermal Degradation (Isoxazolone Ring Opening) GCMS->Degrade Chrom Acidic Mobile Phase (Promotes [M+H]+) Prep->Chrom Prep->Chrom Detect MRM Detection (m/z 165.0 -> Fragments) Chrom->Detect

Analytical decision tree and MS workflow for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Self-Validating Experimental Protocol: UHPLC-ESI-MS/MS

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale to prevent the ex vivo degradation of the isoxazolone core.

Step 1: Biomimetic Sample Preparation

  • Action: Aliquot 50 µL of human serum spiked with the analyte. Add 150 µL of ice-cold acetonitrile (MeCN) containing a stable-isotope-labeled internal standard (IS). Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4 °C.

  • Causality: Cold MeCN rapidly precipitates serum proteins (like HSA) without altering the sample pH. Avoiding basic extraction buffers (e.g., NaOH or Et 3​ N) is critical, as basic conditions catalyze the irreversible cleavage of the isoxazolone ring into alkyl 2-(alkoxyamino)pyridine-3-carboxylates.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL of the supernatant onto a sub-2 µm C18 UHPLC column maintained at 35 °C. Utilize a gradient elution of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in MeCN (Mobile Phase B).

  • Causality: The mildly acidic mobile phase (pH ~2.7) ensures the molecule remains fully protonated at the pyridine nitrogen. This not only enhances ESI(+) ionization efficiency but also stabilizes the fragile isoxazolone ring against hydrolysis during the chromatographic run.

Step 3: MS/MS Optimization and MRM Transitions

  • Action: Operate the Triple Quadrupole in ESI(+) mode. Optimize the capillary voltage to 3.0 kV and carefully titrate the desolvation temperature to 350 °C. Monitor the precursor-to-product ion transition for [M+H]+ (m/z 165.0 → target fragment, e.g., m/z 137.0 corresponding to the loss of CO).

  • Causality: The desolvation temperature must be strictly controlled. Excessive heat in the ESI source mimics the thermal degradation seen in GC-MS, leading to premature in-source fragmentation and a catastrophic loss of quantitative sensitivity.

Step 4: The Self-Validating Matrix Loop

  • Action: Implement a post-column infusion test during method validation. Continuously infuse a neat standard of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one into the MS source while simultaneously injecting a blank serum extract through the UHPLC.

  • Causality: This continuous baseline monitoring immediately reveals zones of ion suppression or enhancement caused by co-eluting endogenous phospholipids. If the MS signal drops by >15% at the analyte's retention time, the chromatographic gradient is proven invalid and must be adjusted, ensuring the final quantitative data is completely trustworthy and free from hidden matrix effects.

References
  • Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules. 1

  • Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. MDPI. 3

  • Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones. ResearchGate. 2

Sources

Comparative

A Comparative Efficacy Analysis of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Analogs in Antifungal and Anticancer Applications

For Researchers, Scientists, and Drug Development Professionals The 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a bread...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one scaffold has emerged as a versatile and privileged structure in medicinal chemistry, demonstrating a breadth of biological activities. This guide provides a comparative analysis of the efficacy of various analogs derived from this core, focusing on two key therapeutic areas: antifungal and anticancer applications. By synthesizing data from multiple studies, we aim to provide an in-depth technical resource to inform future drug discovery and development efforts.

Part 1: Antifungal Efficacy of N-Substituted Analogs

Cutaneous and invasive fungal infections represent a significant and persistent threat to human health, necessitating the development of novel, effective, and safe antifungal agents.[1][2] A series of N1-alkyl, N1-acyl, and N1-sulfonyl derivatives of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one have been synthesized and evaluated for their antifungal properties, revealing promising candidates that surpass the efficacy of the widely prescribed antifungal agent, fluconazole, against certain fungal strains.[1][3]

Comparative Efficacy Data

The antifungal activity of these analogs was determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic yeast-like fungal clinical isolates and reference strains.[1][3] The results, summarized in the table below, highlight the superior performance of specific N-acyl derivatives.

Compound IDN1-SubstituentCandida albicans (clinical isolates) MIC (µg/mL)Candida albicans (ATCC 10231) MIC (µg/mL)Candida parapsilosis MIC (µg/mL)Geotrichum candidum MIC (µg/mL)Candida utilis MIC (µg/mL)Rhodotorula mucilaginosa MIC (µg/mL)Candida lusitaniae MIC (µg/mL)
2m Benzoyl-------
2n 4-Fluorobenzoyl5050<6.2 - 12.512.5<6.22525
Fluconazole -200200-----

Data sourced from a study on the synthesis and antifungal activity of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one derivatives.[1][3]

Notably, the N1-(4-fluorobenzoyl) derivative, 2n , demonstrated a remarkable four-fold increase in activity against clinical isolates of Candida albicans and the C. albicans ATCC 10231 standard strain when compared to fluconazole (MIC = 50 µg/mL vs. 200 µg/mL).[1][3] This compound also exhibited high inhibitory efficacy (95%) against a broader range of clinical isolates.[1][3] The N1-benzoyl derivative, 2m , also showed significant inhibitory efficacy at 81%.[1][3]

Presumed Mechanism of Action: Inhibition of Ergosterol Synthesis

While the precise mechanism of action for these specific isoxazolopyridinone analogs has not been definitively elucidated in the reviewed literature, their structural features and the known mechanisms of other azole-containing antifungal agents suggest a likely mode of action. Azole antifungals are known to act by inhibiting the enzyme lanosterol 14-alpha-demethylase, a key enzyme in the biosynthesis of ergosterol.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to increased membrane permeability, disruption of membrane-bound enzymes, and ultimately, inhibition of fungal growth.[4][5]

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-alpha- demethylase Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Loss of Integrity Loss of Integrity Fungal Cell Membrane->Loss of Integrity Isoxazolopyridinone_Analog Isoxazolopyridinone Analog Isoxazolopyridinone_Analog->Lanosterol Inhibition Fungal Cell Death Fungal Cell Death Loss of Integrity->Fungal Cell Death FLT3_Signaling_Pathway cluster_cell AML Cell FLT3_ITD FLT3-ITD (Constitutively Active) RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Promotes Akt Akt PI3K->Akt Akt->Proliferation_Survival Promotes STAT5->Proliferation_Survival Promotes Isoxazolopyridinamine_Analog Isoxazolopyridinamine Analog Isoxazolopyridinamine_Analog->FLT3_ITD Inhibition

Caption: The FLT3 signaling pathway and its inhibition by isoxazolopyridinamine analogs.

Experimental Protocol: FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol provides a general framework for determining the in vitro potency of inhibitors against FLT3 kinase activity.

1. Reagent Preparation:

  • Prepare a stock solution of the 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine analog in DMSO and create a serial dilution series. [6] * Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100). [6] * Prepare solutions of recombinant human FLT3 enzyme, a suitable peptide substrate (e.g., Myelin Basic Protein), and ATP. [7] 2. Kinase Reaction:

  • In a 384-well plate, add 1 µL of the inhibitor solution (or DMSO for control). [8] * Add 2 µL of the diluted FLT3 enzyme. [8] * Initiate the reaction by adding 2 µL of a substrate/ATP mixture. [8] * Incubate the plate at room temperature for a defined period (e.g., 60 minutes). [9] 3. ADP Detection:

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. [8] * Incubate at room temperature for 40 minutes to deplete the remaining ATP. [8] * Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. [8] * Incubate at room temperature for 30 minutes. [8] 4. Data Analysis:

  • Measure the luminescence using a plate reader. [7] * Plot the luminescent signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. [6]

Synthesis of the 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Scaffold and its Analogs

The synthesis of the core 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one structure has been reported through various methods. [10][11]A common approach involves the condensation of α-(N′-Hydroxyamidino)acetohydroxamic acid with acetylacetone to yield 2-hydroxyamino-4,6-dimethylpyridine-3-carboxylic acid, which can then be cyclized. [10] The N-substituted antifungal analogs are typically synthesized by reacting the parent 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one with various alkyl, acyl, or sulfonyl halides in the presence of a base. [2] The synthesis of the 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine anticancer analogs is a more complex, multi-step process that involves the construction of the substituted pyridine ring followed by the formation of the isoxazole ring and subsequent functionalization. [12]

Conclusion

The 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one scaffold represents a promising starting point for the development of novel therapeutics. The N-acyl derivatives, particularly the N1-(4-fluorobenzoyl) analog, have demonstrated potent antifungal activity, warranting further investigation as potential alternatives to existing treatments. Similarly, the 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives have shown significant promise as covalent inhibitors of FLT3 kinase for the targeted therapy of AML. The comparative efficacy data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the continued exploration and optimization of this versatile chemical scaffold.

References

  • Sączewski, J., et al. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 12(7), 640-646. [Link]

  • Levis, M. (2017). FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies. Frontiers in Oncology, 7, 49. [Link]

  • Gilliland, D. G., & Griffin, J. D. (2002). The roles of FLT3 in hematopoiesis and leukemia. Blood, 100(5), 1532-1542. [Link]

  • Ciura, K., et al. (2021). Interaction between Antifungal Isoxazolo[3,4-b]Pyridin 3(1H)-One Derivatives and Human Serum Proteins Analyzed with Biomimetic Chromatography and QSAR Approach. Molecules, 26(6), 1563. [Link]

  • de-Souza-Silva, C. M., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), e57127. [Link]

  • Chen, F., et al. (2017). Tyrosine kinase inhibitors targeting FLT3 in the treatment of acute myeloid leukemia. Journal of Hematology & Oncology, 10(1), 1-12. [Link]

  • Espinel-Ingroff, A., & Turnidge, J. (2016). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 29(3), 549-577. [Link]

  • Wakabayashi, T., et al. (1997). Development of Reference Procedures for Broth Microdilution Antifungal Susceptibility Testing of Yeasts with Standardized Endpoint Determination. Medical Mycology Journal, 38(4), 305-312. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]

  • Yamaguchi, H., et al. (2002). Development of a 24-h microdilution method for antifungal drug susceptibility testing of Aspergillus species. Journal of Antimicrobial Chemotherapy, 49(1), 139-145. [Link]

  • BPS Bioscience. (n.d.). FLT3 Kinase Assay Kit. [Link]

  • Zhang, Y., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]

  • Sączewski, J., et al. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. Medicinal Chemistry, 12(7), 640-646. [Link]

  • Sączewski, J., et al. (2016). Synthesis and Antifungal Activity of Some 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one Derivatives. [Link]

  • Ciura, K., et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(23), 4311. [Link]

  • Ciura, K., et al. (2019). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules, 24(23), 4311. [Link]

  • Khan, M. A., & Rafla, F. K. (1976). Synthesis of isoxazolo[3,4-b]pyridin-3(1H)-one and isoxazolo[5,4-b]-pyridin-3(2H)-one. Journal of the Chemical Society, Perkin Transactions 1, (4), 327-330. [Link]

  • Da Settimo, A., et al. (2021). A novel combination regimen of BET and FLT3 inhibition for FLT3-ITD acute myeloid leukemia. Haematologica, 106(1), 253. [Link]

  • Sączewski, J., et al. (2013). New derivatives of 4,6-dimethylisoxazolo[3,4-b] pyridin-3(1H)-one: Synthesis, tautomerism, electronic structure and antibacterial activity. [Link]

  • Zhang, H., et al. (2024). Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry, 17(7), 105869. [Link]

  • EBSCO. (n.d.). Mechanisms of action in antifungal drugs. [Link]

  • Ferreira, M. E., et al. (2021). New Antifungal Agents with Azole Moieties. Pharmaceuticals, 14(11), 1109. [Link]

  • Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 99-109. [Link]

  • Guillaumet, G., et al. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. ARKIVOC, 2001(5), 77-85. [Link]

  • Ostrovskyi, D., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. ChemRxiv. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1129481. [Link]

Sources

Validation

X-ray crystallography structural validation of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

Structural Validation of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities Small molecule structural validation is a critical bottleneck in rational dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Structural Validation of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Small molecule structural validation is a critical bottleneck in rational drug design. 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a weak acid (pKa ~6.9) and a "spring-loaded" electrophilic scaffold utilized in the synthesis of fluorescent Safirinium dyes and antifungal agents[1]. Because it exhibits complex prototropic tautomerism (capable of existing in N1-oxo, N9-oxo, and 3-hydroxy forms), determining its precise atomic structure is paramount for downstream pharmacokinetic modeling[1].

As a Senior Application Scientist, I have structured this guide to objectively compare X-ray crystallography against Nuclear Magnetic Resonance (NMR) spectroscopy and Cryogenic Electron Microscopy (Cryo-EM) for the structural validation of this compound, providing field-proven protocols and synthesized experimental data.

Comparative Analysis of Structural Validation Modalities

When validating small heterocyclic molecules (< 500 Da), the choice of modality dictates the resolution, the physical state of the sample, and the type of geometric data acquired.

  • X-Ray Crystallography (The Gold Standard): Provides sub-angstrom resolution. For 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, X-ray diffraction unambiguously assigns the tautomeric state by directly locating the hydrogen atoms and mapping the hydrogen-bonding network in the solid-state crystal lattice.

  • NMR Spectroscopy: While excellent for observing dynamic solution-state behavior, NMR provides time-averaged spatial data[2]. It struggles to definitively lock down the precise tautomeric proton position of the isoxazolone ring without extensive and costly 15 N/ 13 C isotopic labeling.

  • Cryo-EM: Historically limited to large macromolecules (>50 kDa). While recent advances use rigid imaging scaffolds to resolve small therapeutic targets at ~3.0 Å[3], it remains highly impractical for the de novo atomic validation of a standalone 164 Da small molecule, as the signal-to-noise ratio in density maps is insufficient for molecules under 500 Da without complex docking algorithms[4].

Experimental Data Comparison

The following table synthesizes quantitative performance metrics for validating 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one across the three modalities.

Performance MetricX-Ray CrystallographySolution NMR ( 1 H / 13 C)Cryo-EM (with Scaffold)
Resolution Limit 0.75 – 0.85 Å~1.5 Å (Ensemble RMSD)2.9 – 3.5 Å
Sample State Solid (Single Crystal)Solution (DMSO- d6​ / CD 3​ OD)Vitrified Ice
Tautomer Identification Absolute (Direct H-atom location)Inferred (Chemical shift averaging)Poor (H-atoms invisible)
Data Acquisition Time 2 – 6 hours (post-crystallization)1 – 3 days (2D experiments)2 – 4 weeks
Molecular Weight Limit None (Requires ordered lattice)< 30 – 50 kDa> 38 kDa (Requires scaffold)

Visualization of the Structural Validation Pipeline

To understand the causality of our methodology, the following workflow illustrates the decision-making process and the specific X-ray crystallography pipeline for this compound.

G Start Synthesis of 4,6-Dimethylisoxazolo [3,4-b]pyridin-3(1H)-one Decision Structural Validation Modality Start->Decision Xray X-Ray Crystallography (Sub-Angstrom Precision) Decision->Xray Solid State NMR NMR Spectroscopy (Solution State) Decision->NMR Solution CryoEM Cryo-EM (Scaffold Binding) Decision->CryoEM Complex Cryst Crystallization (Isopropanol Solvate) Xray->Cryst Diffract Diffraction at 100K (Minimize Thermal Noise) Cryst->Diffract Refine Anisotropic Refinement (Identify H-bond Networks) Diffract->Refine Struct Validated 3D Model (Tautomeric State Confirmed) Refine->Struct

Workflow for structural validation of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Step-by-Step Methodology: X-Ray Crystallography Protocol

As a self-validating system, X-ray crystallography requires rigorous adherence to thermodynamic and geometric principles. Here is the optimized protocol for validating 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

Step 1: Sample Preparation and Crystallization

  • Procedure: Dissolve 10 mg of synthesized 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one in 2 mL of an isopropanol/methanol (1:1 v/v) mixture. Allow for slow solvent evaporation at 293 K in a vibration-free environment.

  • Causality: The compound is highly susceptible to isoxazolone ring cleavage under basic conditions (e.g., in the presence of NaOH)[1]. Utilizing neutral, polar protic solvents prevents chemical degradation while facilitating the thermodynamic formation of an isopropanol solvate, which yields well-ordered, strongly diffracting single crystals.

Step 2: Cryo-Mounting and Data Collection

  • Procedure: Select a single crystal (approx. 0.2 × 0.1 × 0.1 mm) under polarized light. Mount it on a MiTeGen loop using perfluoropolyether oil and immediately transfer it to a diffractometer equipped with a nitrogen cryostream set to 100 K.

  • Causality: Flash-cooling the crystal to 100 K minimizes thermal diffuse scattering (lowering atomic B-factors) and prevents radiation damage from the X-ray beam. This reduction in thermal noise is absolute critical for achieving the sub-angstrom resolution necessary to accurately locate the N-H proton and confirm the tautomeric state.

Step 3: Phase Determination and Anisotropic Refinement

  • Procedure: Integrate the diffraction data and solve the phase problem using Intrinsic Phasing (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

  • Causality: Small molecules diffract strongly, allowing direct methods to easily solve the phase problem without the need for heavy-atom derivatives. Anisotropic refinement models the electron density of non-hydrogen atoms as ellipsoids rather than spheres, providing a highly accurate representation of the molecule's thermal motion and directionality.

Step 4: Self-Validation (CheckCIF)

  • Procedure: Submit the final .cif file to the IUCr CheckCIF routine prior to publication or database deposition.

  • Causality: This acts as an automated, self-validating system. The software mathematically verifies that the R1​ factor is < 0.05, confirms the absence of void spaces in the crystal lattice, and ensures all bond lengths and angles fall within expected geometric norms, ensuring absolute trustworthiness of the structural claim.

References[1] Title: Experimental and theoretical studies on the tautomerism and reactivity of isoxazolo[3,4-b]quinolin-3(1H)-ones

Source: ResearchGate URL:[4] Title: ChemEM: Flexible Docking of Small Molecules in Cryo-EM Structures Source: ACS Publications URL:[2] Title: NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins Source: Journal of the American Chemical Society URL:[3] Title: Cryo-EM structure determination of small therapeutic protein targets at 3 Å-resolution using a rigid imaging scaffold Source: PNAS URL:

Sources

Comparative

Benchmarking the Biological Activity of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one: A Comparative Guide Against Standard Kinase Inhibitors

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the biological activity of the novel compound, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, aga...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the biological activity of the novel compound, 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one, against established standard inhibitors of Glycogen Synthase Kinase-3β (GSK-3β) and Cyclin-Dependent Kinase 5 (CDK5). The isoxazolopyridine scaffold is a privileged structure in medicinal chemistry, and this guide offers the scientific rationale and detailed protocols to explore its potential as a kinase inhibitor.

Introduction: Unveiling the Potential of a Novel Scaffold

4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is a heterocyclic compound with a core structure that has been explored for various biological activities, including antifungal and antibacterial properties[1][2][3][4]. The structural resemblance of the isoxazolopyridine core to known kinase inhibitors warrants a thorough investigation into its potential to modulate the activity of key enzymes implicated in human diseases[5][6]. This guide focuses on two such ubiquitously important kinases: GSK-3β and CDK5.

GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis[7]. Its dysregulation is linked to the pathogenesis of neurodegenerative disorders like Alzheimer's disease, as well as type 2 diabetes and certain cancers[8][9][10]. Similarly, CDK5, while a member of the cyclin-dependent kinase family, is primarily active in post-mitotic neurons and is crucial for neuronal development, migration, and synaptic plasticity[11][12]. Aberrant CDK5 activity is also implicated in neurodegenerative diseases and cancer[12][][14].

Benchmarking a novel compound against well-characterized standard inhibitors is a critical step in the early stages of drug discovery. It provides a quantitative measure of potency and a valuable context for its potential therapeutic utility. This guide will provide the necessary protocols to perform a head-to-head comparison of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one with established inhibitors of GSK-3β and CDK5.

Strategic Selection of Standard Inhibitors

The choice of standard inhibitors is paramount for a meaningful comparative analysis. The selected compounds should be well-documented in the scientific literature, commercially available, and ideally, represent different mechanisms of inhibition.

For GSK-3β, we propose the following standard inhibitors:

  • CHIR-99021 (Laduviglusib): A highly potent and selective ATP-competitive inhibitor of GSK-3α/β[7]. Its high selectivity makes it an excellent benchmark for assessing the specific inhibitory potential of the test compound.

  • SB-216763: Another potent, selective, and cell-permeable ATP-competitive inhibitor of GSK-3[7]. Its frequent use in the literature provides a broad basis for comparison.

  • Tideglusib: A non-ATP-competitive inhibitor of GSK-3β that has been investigated in clinical trials for Alzheimer's disease[10]. Including a non-ATP competitive inhibitor allows for the exploration of different binding modalities of the test compound.

For CDK5, the following standard inhibitors are recommended:

  • Roscovitine (Seliciclib): A well-characterized purine-based inhibitor of several CDKs, including CDK5[14][15]. It serves as a valuable, albeit not entirely specific, benchmark.

  • Dinaciclib: A potent and multi-CDK inhibitor that includes CDK5 among its targets[16][17]. It is a relevant comparator due to its progression into clinical trials.

  • Purvalanol B: A selective inhibitor of CDK1, CDK2, and CDK5, offering a more focused comparison than broader-spectrum CDK inhibitors[17].

Rigorous Experimental Design and Detailed Protocols

This section outlines the step-by-step methodologies for both in vitro biochemical assays and cell-based functional assays. The causality behind experimental choices is explained to ensure a robust and self-validating system.

In Vitro Biochemical Assays: Determining IC50 Values

The primary objective of the biochemical assay is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A continuous fluorescent or luminescent kinase assay is recommended for its high sensitivity and real-time monitoring capabilities[18][19].

Experimental Workflow for In Vitro Kinase Assay

cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, ATP, Substrate, and Kinase Stock Solutions add_kinase Add 5 µL of Kinase/Antibody Mixture (for TR-FRET) or Kinase Solution prep_reagents->add_kinase prep_compounds Prepare Serial Dilutions of Test Compound and Standard Inhibitors add_compounds Add 5 µL of Compound Dilutions to Wells prep_compounds->add_compounds add_tracer Add 5 µL of Tracer (for binding assays) or ATP/Substrate Mix incubate Incubate at Room Temperature for 1 hour read_plate Read Plate on a Microplate Reader (Fluorescence/Luminescence) subtract_bg Subtract Background from 'No Kinase' Controls read_plate->subtract_bg plot_data Plot % Inhibition vs. Log[Inhibitor] subtract_bg->plot_data fit_curve Fit Data to a Four-Parameter Logistic Model to Determine IC50 plot_data->fit_curve

Caption: Workflow for in vitro IC50 determination.

Detailed Protocol: In Vitro GSK-3β/CDK5 Inhibition Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits, such as the ADP-Glo™ Kinase Assay[12].

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35. The choice of a buffered system with essential co-factors like Mg²⁺ is critical for optimal kinase activity.

    • ATP Solution: Prepare a stock solution of ATP in kinase buffer. The final concentration in the assay should be at or near the Km value for the specific kinase to ensure accurate IC50 determination for ATP-competitive inhibitors[20].

    • Substrate Solution: Use a validated peptide substrate for each kinase (e.g., a phosphopeptide for GSK-3β).

    • Kinase Solution: Prepare a working solution of recombinant human GSK-3β or CDK5/p25 in kinase buffer. The concentration should be optimized to produce a robust signal within the linear range of the assay.

    • Test Compounds: Prepare a 10-point, 3-fold serial dilution of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one and the standard inhibitors in 100% DMSO. A subsequent dilution into kinase buffer will be performed to keep the final DMSO concentration at or below 1% to minimize solvent effects.

  • Assay Procedure (in a 384-well plate):

    • Add 2.5 µL of the diluted test compounds or standard inhibitors to the appropriate wells. Include "no inhibitor" (vehicle control) and "no enzyme" (background control) wells.

    • Add 2.5 µL of the kinase solution to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be within the initial velocity phase of the reaction[21].

    • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (from "no enzyme" wells) from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value[18].

Cell-Based Assays: Assessing Cellular Activity

Cell-based assays are crucial for determining if the compound can penetrate the cell membrane and engage its target in a physiological context[22][23].

Signaling Pathways for GSK-3β and CDK5 Inhibition

cluster_gsk3b GSK-3β Pathway cluster_cdk5 CDK5 Pathway akt Akt gsk3b GSK-3β akt->gsk3b phosphorylates (inactivates) tau_gsk Tau gsk3b->tau_gsk phosphorylates p_tau_gsk p-Tau (Hyperphosphorylated) tau_gsk->p_tau_gsk gsk3b_inhibitor GSK-3β Inhibitor (e.g., 4,6-Dimethylisoxazolo...) gsk3b_inhibitor->gsk3b p35 p35 cdk5 CDK5 p35->cdk5 activates tau_cdk Tau cdk5->tau_cdk phosphorylates p_tau_cdk p-Tau (Hyperphosphorylated) tau_cdk->p_tau_cdk cdk5_inhibitor CDK5 Inhibitor (e.g., 4,6-Dimethylisoxazolo...) cdk5_inhibitor->cdk5

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one

This guide provides essential safety and logistical information for the proper disposal of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. As a trusted partner in your research, we are committed to providing value beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one. As a trusted partner in your research, we are committed to providing value beyond the product itself, ensuring you have the information needed to maintain a safe and compliant laboratory environment. This document is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds.

A Note on Hazard Assessment: Specific safety data for 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one is not extensively available in public literature. Therefore, the procedural guidance provided herein is predicated on a conservative assessment based on the known hazards of its core chemical moieties: the isoxazole ring and the pyridine ring. Isoxazole derivatives are known for their diverse biological activities, while pyridine and its derivatives are often classified as harmful and irritants.[1][2][3][4] Consequently, this compound and any associated waste must be managed as hazardous chemical waste until specific toxicological data becomes available.

Hazard Identification and Risk Assessment

The primary risk associated with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one stems from its heterocyclic structure. The fusion of an isoxazole ring, a common pharmacophore, with a pyridinone core suggests potential biological activity and requires cautious handling.[5][6]

Inferred Hazards based on Structural Analogs:

  • Pyridine Moiety: Pyridine and its derivatives are typically flammable and can be harmful if inhaled, swallowed, or absorbed through the skin.[2][4][7] They are also known to cause skin and eye irritation.[2][8]

  • Isoxazole Moiety: While many isoxazole-containing compounds are developed for therapeutic uses, the base heterocycle can be a skin sensitizer and should be handled with care.[9]

  • Combustion Products: In the event of a fire, nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) are expected hazardous byproducts.[8]

The following table summarizes the potential hazards that should be assumed when handling this compound.

Hazard CategoryPotential EffectRationale
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Based on hazard profiles of pyridine and lutidine (dimethylpyridine) derivatives.[4][7][8]
Skin Corrosion/Irritation May cause skin irritation.Common characteristic of pyridine-based compounds.[2][8]
Eye Damage/Irritation May cause serious eye irritation.Common characteristic of pyridine-based compounds.[7][8]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust or aerosols.A potential hazard for powdered heterocyclic compounds.[7][10]

Personal Protective Equipment (PPE)

To mitigate exposure risks, all handling and disposal procedures must be conducted while wearing appropriate PPE.

  • Hand Protection: Wear double-layered nitrile gloves. If contact occurs, dispose of the outer glove immediately and wash hands.

  • Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be used in addition to goggles.

  • Body Protection: A standard laboratory coat is required. For larger quantities or spill cleanup, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound should be performed in a certified chemical fume hood to prevent inhalation of dust.[11]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. Never dispose of this chemical down the drain or in regular trash.[12]

Step 1: Waste Segregation Proper segregation at the point of generation is the most crucial step. Do not mix this waste with incompatible materials.[12][13]

  • Solid Waste: Collect unused or contaminated 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one powder, contaminated weigh boats, spatulas, and disposable labware (e.g., pipette tips) in a dedicated solid hazardous waste container.

  • Liquid Waste: If the compound is in solution, collect the waste in a dedicated liquid hazardous waste container. Note the solvent used on the waste label. Do not mix aqueous waste with organic solvent waste unless explicitly permitted by your institution's EHS office.[11]

  • Contaminated Sharps: Needles, syringes, or broken glassware contaminated with the compound must be disposed of in a designated sharps container labeled as hazardous chemical waste.

  • Contaminated PPE: Disposable gloves, bench paper, and other contaminated PPE should be collected in a clear plastic bag inside a designated pail or container for hazardous solid waste.[11]

Step 2: Container Selection and Labeling

  • Container Choice: Use a leak-proof, sealable container made of a chemically compatible material, such as high-density polyethylene (HDPE).[2] The container must be in good condition with no cracks or residue on the outside.[13]

  • Labeling: All waste containers must be clearly and accurately labeled.[13][14] Affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department as soon as you begin collecting waste. The label must include:

    • The full chemical name: "4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one"

    • The approximate quantity of the waste.

    • The date of waste generation (the date the first drop of waste entered the container).

    • All constituents and their approximate percentages (e.g., "Methanol 99%, Compound X 1%").

Step 3: Storage

  • Store sealed hazardous waste containers in a designated and secure Waste Accumulation Area.[2]

  • Ensure the storage area is well-ventilated.

  • Use secondary containment (e.g., a plastic tub) for all liquid waste containers to contain potential leaks.[12]

  • Segregate the waste container from incompatible materials, particularly strong oxidizing agents.[9]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.

  • Do not allow waste to accumulate for extended periods. Schedule regular pickups to minimize the amount of waste stored in the lab.[12]

Spill and Emergency Procedures

Prompt and correct response to a spill is essential to prevent exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate (if necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.

  • Don PPE: Before addressing the spill, don the appropriate PPE as described in Section 2.

  • Contain the Spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent pads or booms.[2]

  • Collect Waste: Carefully scoop the absorbed material into your designated hazardous solid waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup (absorbent, pads, wipes, gloves) must be disposed of as hazardous waste.[2]

Decontamination and Empty Container Disposal

Empty containers that once held 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one must be managed properly to be considered non-hazardous.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent capable of removing the chemical residue.[13]

  • Collect Rinsate: The first rinseate must be collected and disposed of as liquid hazardous chemical waste.[12] Subsequent rinses can often be disposed of similarly, per institutional policy.

  • Container Disposal: Once triple-rinsed and air-dried, completely deface or remove all original labels from the container.[12][14] It may then be disposed of in the regular laboratory glass or plastic recycling receptacles, as per your institution's guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one.

G cluster_0 Waste Generation Point cluster_1 Segregation & Containment cluster_2 Container & Labeling cluster_3 Storage & Final Disposal start Waste Generated (Solid, Liquid, PPE, Glassware) solid_waste Solid Waste (Compound, Labware, PPE) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste Is it liquid? solid_container Sealable HDPE Container (Labeled 'Hazardous Solid Waste') solid_waste->solid_container liquid_container Sealable HDPE Container (Labeled 'Hazardous Liquid Waste') + Secondary Containment liquid_waste->liquid_container storage Store in Designated Waste Accumulation Area solid_container->storage liquid_container->storage pickup Schedule Pickup with Institutional EHS storage->pickup

Caption: Waste Disposal Decision Workflow

References

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI.
  • Synthesis of 4,6-dimethylisoxazolo[3,4-b]pyridin-3(1H)-one (1). ResearchGate.
  • Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Chicago.
  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
  • Safety Data Sheet: 2,6-Lutidine. Fisher Scientific.
  • Hazardous Waste Disposal Procedures Handbook. Lehigh University.
  • Safety Data Sheet: Oxazolo[4,5-b]pyridine-2(3H)-one. Fisher Scientific.
  • Oxazole and isoxazole: From one-pot synthesis to medical applications. ResearchGate.
  • Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • A safety and chemical disposal guideline for Minilab users. UFZ.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones. PMC.
  • Safety Data Sheet. MilliporeSigma.
  • Safety Data Sheet: Pyridine. PENTA.
  • Safety Data Sheet: 1H-Pyrazolo[3,4-b]pyridin-3-amine. ChemicalBook.
  • Application Notes and Protocols: Synthesis of 2-Pyridinone Derivatives from 4-Oxopentanal. Benchchem.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Safety Data Sheet: Isoxazole. Fisher Scientific.
  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
  • Safety Data Sheet: 3,4-Lutidine. Jubilant Ingrevia.
  • Isoxazolo[3,4-b]pyridin-3-amine, 4,6-dimethyl- (9CI). NextSDS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.